5-Bromo-2-methylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDJTEXNSTUKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559684 | |
| Record name | 5-Bromo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7752-78-5 | |
| Record name | 5-Bromo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-methylpyrimidine (CAS Number: 7752-78-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methylpyrimidine is a versatile heterocyclic building block of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a reactive bromine atom at the 5-position and a methyl group at the 2-position, allows for diverse functionalization through various organic reactions. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role as a key intermediate in the development of therapeutic agents, including p38 MAPK inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a light yellow to brown crystalline powder.[1] It is soluble in organic solvents such as methanol.[2] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7752-78-5 | [3] |
| Molecular Formula | C₅H₅BrN₂ | [3] |
| Molecular Weight | 173.01 g/mol | [3] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Melting Point | 80 - 85 °C | [1] |
| Boiling Point | 195.3 ± 13.0 °C at 760 mmHg | [4] |
| Density | 1.6 ± 0.1 g/cm³ | [4] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | |
| Chemical Shift (δ) ppm | Multiplicity |
| ~8.8 | s |
| ~2.6 | s |
Note: Specific chemical shifts can vary depending on the solvent and instrument.
| ¹³C NMR | |
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C2 (carbon bearing the methyl group) |
| ~160 | C4/C6 (pyrimidine ring carbons) |
| ~120 | C5 (carbon bearing the bromine atom) |
| ~25 | Methyl carbon |
Note: Predicted values based on analogous structures. Experimental data is not widely available.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 172 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
| m/z | Relative Intensity (%) | Assignment |
| 172/174 | ~1:1 | [M]⁺ |
| 93 | [M - Br]⁺ | |
| 66 | [C₄H₄N]⁺ |
Note: Fragmentation patterns are predicted based on common fragmentation pathways of similar compounds.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the decarboxylation of this compound-4-carboxylic acid.
Experimental Protocol: Synthesis via Decarboxylation
This protocol describes the synthesis of this compound from this compound-4-carboxylic acid.
Materials:
-
This compound-4-carboxylic acid
-
Xylene
Procedure:
-
Dissolve this compound-4-carboxylic acid in xylene.
-
Heat the reaction mixture to reflux for approximately 2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel.
Expected Yield: ~61%
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Organic Synthesis
The bromine atom at the 5-position of the pyrimidine (B1678525) ring is susceptible to various transformations, making this compound a valuable intermediate in organic synthesis. It readily participates in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[1]
Key Reactions
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring facilitates the displacement of the bromide by various nucleophiles, such as amines, alkoxides, and thiolates.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters allows for the formation of C-C bonds, introducing aryl or heteroaryl substituents at the 5-position.
-
Stille Coupling: This reaction enables the coupling with organostannanes to form new C-C bonds.[2]
Application in the Synthesis of Bioactive Molecules
This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its applications span across pharmaceuticals and agrochemicals.
-
Pharmaceuticals: It is a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.[1] Notably, it is a precursor for the synthesis of complement factor D inhibitors, which are under investigation for the treatment of autoimmune and inflammatory diseases.[2]
-
Agrochemicals: It is utilized in the formulation of herbicides and fungicides.[1]
Case Study: Synthesis of p38 MAPK Inhibitors
A significant application of this compound is in the synthesis of inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a central role in inflammatory responses, and its inhibition is a promising therapeutic strategy for various inflammatory diseases.
The p38 MAPK Signaling Pathway and its Inhibition
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β. Small molecule inhibitors can block the activity of p38 MAPK, thereby suppressing the inflammatory cascade.
Diagram of the p38 MAPK Signaling Pathway:
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
Representative Experimental Protocol: Suzuki Coupling for p38 Inhibitor Intermediate Synthesis
This protocol describes a representative Suzuki coupling reaction of this compound with a boronic acid, a key step in the synthesis of many p38 MAPK inhibitors.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Diagram of Suzuki Coupling Workflow:
References
Technical Guide: Synthesis of 5-Bromo-2-methylpyrimidine from 2-amino-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis of 5-Bromo-2-methylpyrimidine, a critical intermediate in pharmaceutical development. Pyrimidine compounds are foundational in medicinal chemistry, and this compound, in particular, serves as a key building block for synthesizing novel drugs with physiological activity, including complement factor D inhibitors for treating autoimmune and inflammatory diseases.[1][2] The synthesis route commencing from 2-amino-5-bromopyrimidine (B17363) offers a cost-effective and scalable pathway, utilizing readily available starting materials.[1][2]
This guide outlines the multi-step synthetic pathway, presents quantitative data in a comparative table, provides detailed experimental protocols, and visualizes the core chemical transformations and workflows.
Data Presentation: Comparative Synthesis Data
The synthesis of this compound can be approached through various intermediates. The following table summarizes quantitative data for different synthetic transformations relevant to this process.
| Reaction Step | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Reference |
| Route 1: Step 1a | 2-amino-5-bromopyrimidine | 1. 60% H₂SO₄, Acetonitrile (B52724), -4°C2. 50% NaNO₂ (aq), -4°C3. 48% HBF₄ (aq) | 2-Fluoro-5-bromopyrimidine Intermediate | Not explicitly stated | [2] |
| Route 1: Step 1b | 2-amino-5-bromopyrimidine | 1. 48% HBr (aq), 0-4°C2. Bromine3. 50% NaNO₂ (aq) | 2,5-Dibromopyrimidine | Not explicitly stated | [2] |
| Route 1: Step 2 | 2-chloro-5-bromopyrimidine | 1. Methyl acetoacetate (B1235776), K-tert-amylate/Toluene (B28343), -5°C to RT2. 2-Methyltetrahydrofuran (B130290) | 2-(1-Methoxycarbonyl-2-oxopropyl)-5-bromopyrimidine | >99.5% (HPLC) | [2] |
| Route 1: Step 3 | 2-(1-Methoxycarbonyl-2-oxopropyl)-5-bromopyrimidine | 30% HCl (aq), 100-105°C | This compound | Not explicitly stated | [2] |
| Alternative Route | 5-bromo-2-iodopyrimidine | Dimethylzinc or Trimethylaluminum | This compound | ~36% | [1][2] |
| Alternative Route | 2-methyl-5-bromopyrimidine-4-carboxylic acid | Decarboxylation | This compound | 61% | [2] |
Synthesis Pathway and Logic
The conversion of 2-amino-5-bromopyrimidine to this compound is a multi-step process. The primary strategy involves replacing the amino group with a halogen via a Sandmeyer-type reaction, followed by a substitution reaction to introduce a methyl group precursor, and finally, conversion to the target molecule.
Caption: Chemical transformation pathway from the starting material to the final product.
Experimental Protocols
The following protocols are based on a patented, scalable method for synthesizing this compound.[2]
Step 1: Synthesis of 2-halo-5-bromopyrimidine (Illustrative Example)
This step involves the diazotization of the starting material followed by a Sandmeyer or related reaction to replace the amino group with a halogen.
-
Preparation: Under a nitrogen atmosphere, add 2-amino-5-bromopyrimidine (34.8g, 0.2 mol) and acetonitrile (105 mL) to a reaction vessel. Stir until dissolved.[2]
-
Acidification: Cool the mixture to -4°C and slowly add 60% sulfuric acid (100 mL) dropwise, maintaining the temperature.[2]
-
Diazotization: At -4°C, add a 50% aqueous solution of sodium nitrite (B80452) (30.4g, 0.22 mol) dropwise. After addition, allow the reaction to proceed for 3 hours at this temperature.[2]
-
Halogenation (Schiemann Reaction Example): To the cold diazonium salt solution, add a 48% aqueous solution of fluoroboric acid (40.2g, 0.22 mol). Stir for 4 hours. A solid will precipitate.[2]
-
Isolation: Filter the solid precipitate and wash the filter cake with cold water to yield the 2-halo-5-bromopyrimidine intermediate.[2]
Step 2: Synthesis of the 2-Substituted Intermediate
This step introduces the precursor for the methyl group.
-
Preparation: Under a nitrogen atmosphere, add methyl acetoacetate (11.6g, 0.1 mol) and 2-methyltetrahydrofuran (100 mL) to a reaction vessel.[2]
-
Base Addition: Cool the mixture to -5°C and add a 40% solution of potassium tert-amylate in toluene (30.3g, 0.11 mol) dropwise. After addition, stir the reaction at 0°C for 30 minutes.[2]
-
Substitution: Slowly add a solution of 2-chloro-5-bromopyrimidine (19.3g, 0.1 mol) in 2-methyltetrahydrofuran (30 mL) dropwise.[2]
-
Reaction: Allow the mixture to slowly warm to room temperature and react for 2 hours. Monitor the reaction via HPLC until the starting material is consumed (<0.5%).[2]
Step 3: Formation and Purification of this compound
This final step involves hydrolysis and decarboxylation to yield the target compound.
-
Hydrolysis/Decarboxylation: To the reaction mixture from Step 2, add 30% aqueous hydrochloric acid. Heat the mixture to 100-105°C and maintain for several hours until the intermediate is consumed.[2]
-
Work-up: After cooling, neutralize the reaction mixture. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3] Filter and evaporate the solvent under reduced pressure to obtain the crude product.[3]
-
Recrystallization: Purify the crude this compound by recrystallization from ethanol (B145695) or ethyl acetate (B1210297) to yield the final product as a solid.[2]
General Experimental Workflow
The overall laboratory process follows a logical sequence of reaction, isolation, and purification for each major step.
Caption: A generalized workflow for the multi-step synthesis and purification process.
References
Spectroscopic Profile of 5-Bromo-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Bromo-2-methylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details the experimental parameters and presents the available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), facilitating its identification, characterization, and application in research and development.
Core Spectroscopic Data
The structural and electronic properties of this compound can be elucidated through a combination of spectroscopic techniques. The following sections present the available quantitative data and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.87 | Singlet | H4, H6 |
| 2.59 | Singlet | -CH₃ |
Prediction Source: iChemical[1]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Pyrimidines
| Position | Carbon (¹³C) δ (ppm) | Notes |
| C2 | 160 - 170 | Carbon bearing the methyl group. |
| C4 / C6 | 155 - 160 | Aromatic carbons adjacent to nitrogen. |
| C5 | 115 - 125 | Carbon bearing the bromine atom. |
| -CH₃ | 20 - 25 | Methyl group carbon. |
Note: These are approximate ranges based on similar pyrimidine (B1678525) structures. Actual values may vary based on solvent and other experimental conditions.
A standard protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[2][3] Ensure the sample is fully dissolved; sonication may be applied if necessary. Filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2][4]
-
¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR Data Acquisition: The spectrum is typically acquired on the same instrument using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096 or more) is generally required. A relaxation delay of 2-10 seconds is recommended. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The ATR-IR spectrum for this compound has been recorded and key experimental details are available.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |
| 2980 - 2870 | Medium | Methyl (-CH₃) C-H Stretch |
| 1600 - 1550 | Medium to Strong | Aromatic Ring C=C & C=N Stretch |
| 1480 - 1400 | Medium to Strong | Aromatic Ring Skeletal Vibrations |
| 1470 - 1430 | Medium | Methyl (-CH₃) Asymmetric Bend |
| 1390 - 1370 | Medium to Weak | Methyl (-CH₃) Symmetric Bend |
| 650 - 510 | Medium to Strong | C-Br Stretch |
Note: This table represents typical regions for the assigned vibrations.
The provided IR data was obtained using the ATR technique, which is suitable for solid samples.
-
Instrument: Bruker Tensor 27 FT-IR Spectrometer.
-
Accessory: DuraSample IR.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Apodization: Norton-Beer, medium.
-
Detector: RT-DLaTGS.
-
Number of Scans: 32.
-
Resolution: 8 cm⁻¹.
-
Frequency Range: 3998.34 cm⁻¹ to 339.463 cm⁻¹.
-
References
5-Bromo-2-methylpyrimidine: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-methylpyrimidine in organic solvents. As a critical building block in the synthesis of novel drug candidates, particularly complement factor D inhibitors for treating a range of diseases, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification, and formulation.[1][2] While specific quantitative solubility data is limited in publicly available literature, this guide consolidates qualitative information, presents detailed experimental protocols for determining solubility, and visualizes its role in key synthetic pathways.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂ | [1] |
| Molecular Weight | 173.01 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Qualitative Solubility Data
This compound is generally described as being soluble in organic solvents. The following table summarizes the available qualitative data.
| Solvent | Solubility | Source |
| Methanol | Soluble | [1][3] |
| Ethanol | Mentioned as a recrystallization solvent | [2] |
| Ethyl Acetate | Mentioned as a recrystallization and extraction solvent | [2][4] |
| Dichloromethane | Mentioned as a solvent in work-up procedures | [5] |
| Xylene | Mentioned as a reaction solvent | [3] |
| Petroleum Ether | Mentioned as an eluent in column chromatography | [3] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following gravimetric method is a standard approach.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Oven
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Visually confirm that excess solid remains, indicating a saturated solution.
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibrium temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the filtered solution in the pre-weighed vial. This can be done under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is completely removed, dry the vial containing the solid residue in an oven until a constant weight is achieved.
-
Weigh the vial with the dried solid.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the final weight of the vial with the residue.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Synthetic Pathways and Workflows
This compound is a key intermediate in the synthesis of various biologically active compounds. The following diagrams illustrate its role in these processes.
Caption: Synthesis workflow for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
- 3. 5-BROMO-2-METHYL-PYRIMIDINE CAS#: 7752-78-5 [m.chemicalbook.com]
- 4. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
Handling and storage guidelines for 5-Bromo-2-methylpyrimidine
An In-depth Technical Guide on the Handling and Storage of 5-Bromo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive handling and storage guidelines for this compound (CAS No: 7752-78-5), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is crucial for ensuring personnel safety, maintaining compound integrity, and promoting a secure laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the chemical and physical properties of a substance. The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₅BrN₂ |
| Molecular Weight | 173.01 g/mol |
| Appearance | Light yellow to brown powder or crystal |
| Melting Point | 80.0 to 85.0 °C |
| Boiling Point | 195.2 ± 13.0 °C (Predicted) |
| Density | 1.596 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in Methanol |
Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its hazard profile is fundamental to safe handling.
| Hazard Classification | GHS Statements | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P319, P501 |
| Skin Corrosion/Irritation | Causes skin irritation. | P280, P302+P352, P332+P317, P362+P364 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P310 |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation. | P261, P271, P304+P340, P319, P403+P233, P405 |
Handling and Storage Protocols
Strict adherence to the following handling and storage protocols is mandatory to minimize risks.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] Dispose of contaminated gloves after use.[3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. A complete suit protecting against chemicals may be required depending on the scale of work.[3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] |
Storage Conditions
Proper storage is essential for maintaining the stability and integrity of this compound.
| Parameter | Guideline |
| Temperature | Store in a refrigerator at 2-8°C.[4] |
| Atmosphere | Store under an inert atmosphere.[4] |
| Container | Keep in a tightly closed, suitable container.[1][2][3] |
| Location | Store in a dry, cool, and well-ventilated place.[2] Store locked up.[1][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and bases.[2][6] |
| Conditions to Avoid | Heat, flames, sparks, and light.[2] |
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3] Wear self-contained breathing apparatus for firefighting if necessary.[3] |
| Accidental Release | Evacuate personnel to safe areas. Wear personal protective equipment. Avoid dust formation and breathing dust. Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.[1][3] |
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Classification : Classify as hazardous waste. As a halogenated organic compound, it must be segregated from non-halogenated waste.
-
Collection : Collect waste in a designated, compatible, and properly labeled sealed container.[4]
-
Disposal Method : The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This must be carried out by a licensed professional waste disposal service.[3]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product.[3]
Note on Experimental Protocols and Signaling Pathways
Based on a comprehensive review of publicly available safety data sheets and chemical supplier information, detailed experimental protocols for the determination of the physical, chemical, and toxicological properties of this compound are not provided. These documents summarize the results of such studies rather than detailing the methodologies. Furthermore, there is no information available in the public domain linking this compound to specific biological signaling pathways. This compound is primarily documented as a synthetic building block. Researchers should conduct their own specific assays to determine its biological activity and mechanism of action if relevant to their work.
References
5-Bromo-2-methylpyrimidine: A Core Component in Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-2-methylpyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a crucial building block in the fields of medicinal chemistry and agrochemical synthesis. Its strategic substitution pattern, featuring a reactive bromine atom at the 5-position and a methyl group at the 2-position, makes it a versatile intermediate for constructing complex molecular architectures. This document provides a comprehensive overview of its chemical properties, key synthetic applications, and detailed experimental protocols, tailored for professionals in research and development.
Core Properties of this compound
The fundamental molecular and physical properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂ | [1][2] |
| Molecular Weight | 173.01 g/mol | [1][2] |
| CAS Number | 7752-78-5 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Density | 1.597 g/cm³ | [1] |
| Boiling Point | 195.25 °C at 760 mmHg | [1] |
| Flashing Point | 71.885 °C | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol. | [3] |
Synthetic Applications in Drug Discovery and Agrochemicals
This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules. Its reactivity in cross-coupling reactions allows for the introduction of diverse substituents at the pyrimidine core, a scaffold present in numerous pharmaceuticals and agrochemicals.
Key application areas include:
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs. Notably, it is used as an intermediate in the synthesis of complement factor D inhibitors, which are under investigation for treating complement-related diseases such as autoimmune and inflammatory disorders.[3]
-
Agrochemical Chemistry : The compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields.
-
Organic Synthesis : The bromine atom on the pyrimidine ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[3] These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon bonds.
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in synthesis. Below are representative protocols for its own synthesis and its use in a cornerstone cross-coupling reaction.
Synthesis of this compound
One common laboratory-scale synthesis involves the decarboxylation of 2-methyl-5-bromopyrimidine-4-carboxylic acid.
Procedure:
-
Dissolve 2-methyl-5-bromopyrimidine-4-carboxylic acid (1.6 mmol) in xylene (5 mL).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction completion using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Directly load the cooled mixture onto a silica (B1680970) gel column for purification.
-
Elute the column using a gradient system, starting with petroleum ether and gradually increasing the polarity with ethyl acetate (B1210297) (e.g., a 5% v/v solution).
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a white solid.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction, coupling this compound with a generic arylboronic acid. This reaction is fundamental for creating biaryl structures common in drug candidates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium Phosphate [K₃PO₄], 2.2 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane (B91453) and water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Add this compound (1.0 equiv), the palladium catalyst (5 mol%), and the base (2.2 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Add the anhydrous 1,4-dioxane via syringe, followed by the arylboronic acid (1.2 equiv) and finally the water.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 85-95 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Visualized Workflows and Pathways
To further clarify the synthetic logic and experimental processes, the following diagrams are provided.
Caption: Generalized synthesis pathway for this compound.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methylpyrimidine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties and the presence of a reactive bromine atom at the 5-position make it a valuable precursor for the synthesis of a wide array of functionalized pyrimidine (B1678525) derivatives.[1] Pyrimidine scaffolds are central to the structure of numerous biologically active molecules, including anticancer and antiviral agents, and their targeted modification is a key strategy in modern drug discovery.[2] This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, focusing on key synthetic transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and lithiation-electrophilic quench.
Core Reactivity of the Bromine Atom
The bromine atom at the C5 position of the pyrimidine ring is the primary site of reactivity for a variety of transformations. The electron-deficient nature of the pyrimidine ring influences the reactivity of the C-Br bond, making it susceptible to palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > Cl > F, positioning the bromo-substituent as a versatile and moderately reactive handle for synthetic modifications.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically an aryl or heteroaryl boronic acid. This reaction is widely used to synthesize 5-aryl-2-methylpyrimidines, which are common scaffolds in medicinal chemistry.[4] While specific quantitative data for a wide range of arylboronic acids with this compound is not extensively tabulated in the literature, successful couplings have been reported for the structurally similar 5-bromo-2-methylpyridin-3-amine, suggesting a broad substrate scope.[1][5]
Table 1: Representative Suzuki-Miyaura Coupling Reactions of a 5-Bromo-2-methylpyridine Derivative [1][5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 | >15 | Moderate to Good |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv), the respective arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₃PO₄ (2.0 equiv) is prepared in a suitable solvent system, commonly a mixture of 1,4-dioxane and water.[1] The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to a temperature ranging from 80 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of a C-C bond between this compound and a terminal alkyne, yielding 5-alkynyl-2-methylpyrimidines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] These alkynylated pyrimidines are valuable intermediates for the synthesis of more complex molecules in drug discovery.[2]
Table 2: Representative Sonogashira Coupling Reaction Conditions for 5-Bromopyrimidine [2]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | 3-16 | High |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | 3-16 | High |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | 3-16 | Moderate to High |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv) in a suitable solvent such as THF or DMF, the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%), a copper(I) co-catalyst (e.g., CuI) (5-10 mol%), and an amine base (e.g., triethylamine) are added.[2] The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Figure 2: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[6] This reaction is instrumental in synthesizing 5-amino-2-methylpyrimidine (B1331538) derivatives, which are important pharmacophores.[5] The choice of ligand for the palladium catalyst is crucial for the success of this reaction.[5][6]
Table 3: Representative Buchwald-Hartwig Amination Conditions for 5-Bromopyrimidine [5]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | High |
| 2 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 24 | Moderate |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | High |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., NaOtBu) are added.[5] The tube is evacuated and backfilled with an inert gas. The solvent (e.g., toluene), this compound (1.0 equiv), and the amine (1.1-1.5 equiv) are then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. While the bromine at the C5 position is generally less reactive towards SNAr compared to halogens at the C2, C4, or C6 positions, reactions can occur under specific conditions, particularly with strong nucleophiles or when the pyrimidine ring is further activated.[3] The general reactivity order for halopyrimidines in SNAr is C4(6) > C2 > C5.[3]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
A solution of this compound (1.0 equiv) and an excess of the nucleophile (e.g., sodium methoxide (B1231860) or an amine) in a suitable solvent (e.g., methanol (B129727) for methoxide, or a polar aprotic solvent like DMSO or DMF for amines) is heated. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled and the product is isolated by extraction and purified by crystallization or column chromatography. It is important to note that for less reactive positions like C5, harsher conditions (higher temperatures, stronger nucleophiles) may be required.
Lithiation and Electrophilic Quench
The bromine atom of this compound can be exchanged with lithium using an organolithium reagent, such as n-butyllithium, at low temperatures to form a highly reactive 5-lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C5 position.
Table 4: Representative Lithiation-Electrophilic Quench Reactions
| Entry | Electrophile | Product |
| 1 | CO₂ | 2-Methylpyrimidine-5-carboxylic acid |
| 2 | DMF | 2-Methylpyrimidine-5-carbaldehyde |
| 3 | RCHO | (2-Methylpyrimidin-5-yl)(R)methanol |
| 4 | R₂CO | (2-Methylpyrimidin-5-yl)(R)₂methanol |
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
To a solution of this compound (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at low temperature (-78 °C) under an inert atmosphere, a solution of an organolithium reagent (e.g., n-BuLi, 1.1 equiv) is added dropwise. The mixture is stirred for a short period to allow for the lithium-halogen exchange to complete. The electrophile (1.2 equiv) is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography or crystallization.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Theoretical and Comparative Analysis of the Electronic Structure of 5-Bromo-2-methylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of the electronic structure of 5-Bromo-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide synthesizes data from theoretical studies on analogous substituted pyrimidines to predict its structural and electronic properties. This document outlines a detailed computational methodology based on Density Functional Theory (DFT), presents representative quantitative data for key electronic and structural parameters, and visualizes the computational workflow and the interrelation of electronic properties. The insights provided herein are intended to guide future experimental and computational research on this compound and its derivatives.
Introduction
Pyrimidine (B1678525) and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The introduction of substituents, such as a halogen atom and a methyl group, can significantly modulate the electronic properties of the pyrimidine ring, thereby influencing its reactivity, intermolecular interactions, and ultimately its biological activity. This compound, with a bromine atom at the C5 position and a methyl group at the C2 position, presents an interesting case for studying the interplay of electron-withdrawing and electron-donating effects on the π-system of the pyrimidine ring.
Understanding the electronic structure of this molecule is crucial for predicting its chemical behavior, designing new synthetic routes, and elucidating its potential as a pharmacophore. This guide provides a detailed theoretical framework for the investigation of this compound, leveraging computational chemistry to predict its key electronic and structural characteristics.
Computational Methodology
The following section details a robust computational protocol for the theoretical investigation of this compound, based on methodologies successfully applied to similar pyrimidine derivatives.[1][2]
Geometry Optimization and Vibrational Analysis
The initial molecular structure of this compound would be modeled and its geometry optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2] A high-level basis set, such as 6-311++G(d,p), is recommended to ensure accuracy. The optimization would be performed in the gas phase to obtain the equilibrium geometry at the minimum of the potential energy surface. A subsequent vibrational frequency calculation at the same level of theory would be carried out to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
Electronic Structure Analysis
Following geometry optimization, a series of single-point energy calculations would be performed to elucidate the electronic properties of the molecule. Key analyses would include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and kinetic reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would be employed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds. This analysis provides insights into the delocalization of electron density and the stability of the molecule.[1][2]
-
Molecular Electrostatic Potential (MESP): The MESP surface would be mapped to identify the electron-rich and electron-deficient regions of the molecule. This is invaluable for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.[1][2]
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) would be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
The computational workflow for such a study is depicted in the following diagram:
Predicted Structural and Electronic Properties
The following tables summarize the predicted quantitative data for this compound. This data is derived from comparative analysis of theoretical studies on 5-bromopyrimidine (B23866) and 2-chloro-5-methylpyrimidine.[1][3] The presence of the electron-donating methyl group at the C2 position is expected to slightly increase bond lengths within the ring and influence the overall charge distribution compared to 5-bromopyrimidine.
Predicted Geometrical Parameters
Table 1: Predicted Bond Lengths (Å) and Bond Angles (°) for this compound
| Parameter | Predicted Value | Parameter | Predicted Value |
| Bond Lengths (Å) | Bond Angles (°) | ||
| C2-N1 | 1.34 | N1-C2-N3 | 126.5 |
| C2-N3 | 1.34 | C2-N3-C4 | 115.5 |
| N3-C4 | 1.33 | N3-C4-C5 | 122.0 |
| C4-C5 | 1.39 | C4-C5-C6 | 117.0 |
| C5-C6 | 1.38 | C5-C6-N1 | 122.5 |
| C6-N1 | 1.33 | C6-N1-C2 | 116.5 |
| C5-Br | 1.89 | C4-C5-Br | 121.5 |
| C2-C7 (methyl) | 1.51 | N1-C2-C7 | 116.8 |
Note: These values are estimations based on data from analogous compounds and may vary in actual calculations.
Predicted Frontier Molecular Orbital Properties
The electronic properties are anticipated based on the known effects of bromo and methyl substituents on the pyrimidine ring. The bromine atom is expected to lower the HOMO and LUMO energy levels due to its inductive electron-withdrawing effect, while the methyl group will have a slight counteracting electron-donating effect.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
Note: These are representative values. The actual calculated energies will depend on the specific computational method and level of theory.
Predicted Global Reactivity Descriptors
Based on the predicted HOMO and LUMO energies, the global reactivity descriptors can be estimated.
Table 3: Predicted Global Reactivity Descriptors for this compound
| Parameter | Formula | Predicted Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.85 |
| Electron Affinity (A) | -ELUMO | 1.20 |
| Electronegativity (χ) | (I + A) / 2 | 4.025 |
| Chemical Hardness (η) | (I - A) / 2 | 2.825 |
| Global Softness (S) | 1 / (2η) | 0.177 |
The interrelation of these electronic properties is illustrated in the diagram below:
Discussion of Electronic Structure
The electronic structure of this compound is dictated by the aromatic pyrimidine ring and the electronic effects of the bromo and methyl substituents. The nitrogen atoms in the pyrimidine ring are the most electronegative, leading to a net polarization of the ring and influencing the MESP. The C5 position, where the bromine atom is located, is typically electron-rich in the parent pyrimidine, and the presence of the electronegative bromine atom will create a region of significant electrostatic potential. The methyl group at the C2 position, being electron-donating, will slightly increase the electron density in its vicinity and on the adjacent nitrogen atoms.
The HOMO is expected to be a π-orbital with significant contributions from the pyrimidine ring atoms, particularly the nitrogen atoms and the C5 carbon. The LUMO is likely to be a π-orbital, also distributed over the pyrimidine ring. The energy of these orbitals and their gap will be crucial in determining the molecule's UV-Vis absorption properties and its propensity to participate in charge-transfer interactions. The NBO analysis would likely reveal strong n → π interactions involving the lone pairs of the nitrogen atoms and the π-system of the ring, contributing to the overall stability of the molecule.
Conclusion
This technical guide has presented a comprehensive theoretical framework for the study of the electronic structure of this compound. While direct experimental data is scarce, the application of established computational methodologies, as outlined herein, can provide significant predictive insights into its geometry, electronic properties, and reactivity. The provided representative data and visualizations serve as a valuable starting point for researchers in medicinal chemistry and materials science. Further dedicated computational and experimental studies are warranted to validate these predictions and to fully unlock the potential of this compound and its derivatives in various applications.
References
5-Bromo-2-methylpyrimidine: A Core Component in Modern Drug Discovery
An In-depth Technical Guide on its Synthesis, Properties, and Applications
Abstract
5-Bromo-2-methylpyrimidine has emerged as a critical building block in synthetic and medicinal chemistry. Its unique electronic properties and versatile reactivity make it an invaluable intermediate in the development of novel therapeutics, particularly in the realm of complement system modulation. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development, with a focus on its role in the synthesis of complement factor D inhibitors.
Discovery and History
While the broader history of pyrimidine (B1678525) synthesis dates back to the 19th century, the specific discovery of this compound is not pinpointed to a single seminal publication. Its emergence is more closely tied to the expansion of synthetic methodologies for creating diverse heterocyclic compounds for screening in drug discovery programs. Early methods for the synthesis of substituted pyrimidines were often low-yielding and not amenable to large-scale production. However, the development of more efficient synthetic routes, such as those involving the cyclocondensation of β-dicarbonyl compounds with amidines, paved the way for the creation of a wide array of pyrimidine derivatives, including this compound.
Patents from the early 21st century and onward frequently cite this compound as a key intermediate, indicating its growing importance in industrial and academic research. These documents detail various synthetic approaches, reflecting an ongoing effort to optimize its production for use in the synthesis of complex, biologically active molecules.
Physicochemical Properties
The utility of this compound in organic synthesis is underpinned by its distinct physicochemical properties. The electron-withdrawing nature of the pyrimidine ring and the bromine atom at the 5-position, combined with the electron-donating methyl group at the 2-position, create a unique electronic environment that influences its reactivity in various chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂ | [1] |
| Molecular Weight | 173.01 g/mol | [1] |
| Melting Point | 80.0 to 85.0 °C | [1] |
| Boiling Point | 195.2 ± 13.0 °C (Predicted) | [1] |
| Density | 1.596 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Light yellow to brown powder/crystal | |
| Solubility | Soluble in Methanol | [1] |
| pKa | 0.46 ± 0.22 (Predicted) | [1] |
| λmax | 266 nm (in Ethanol) | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 2.59 (s, 3H), 8.87 (s, 2H) | [1] |
| LC-MS (m/z) | 173 [M+H]⁺ | [1] |
Experimental Protocols for Synthesis
Several synthetic routes to this compound have been developed, each with its own advantages and limitations. Below are detailed protocols for two prominent methods.
One-Step Synthesis from 2-Bromomalonaldehyde (B19672) and Acetamidine (B91507) Hydrochloride
This method provides a direct and efficient route to this compound.[2][3][4]
Materials:
-
2-Bromomalonaldehyde (15g, 0.1 mol)
-
Acetamidine hydrochloride (9.4g, 0.1 mol)
-
Glacial acetic acid (200 mL)
-
3A Molecular sieves (2g)
-
5% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution
-
Ethanol
Procedure:
-
To a reaction flask, add 2-bromomalonaldehyde (15g, 0.1 mol) and 150 mL of glacial acetic acid.
-
Add 3A molecular sieves (2g) to the mixture.
-
Heat the mixture to 80°C.
-
Prepare a solution of acetamidine hydrochloride (9.4g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Add the acetamidine solution dropwise to the reaction mixture over 30 minutes at 80°C.
-
After the addition is complete, increase the temperature to 100°C and maintain for 5 hours, monitoring the reaction by HPLC.[3]
-
Cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.
-
Filter the mixture and wash the filter cake with a small amount of ethanol.
-
Suspend the filter cake in a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until no solid remains.
-
Separate the organic layer, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate to dryness under vacuum to yield 2-methyl-5-bromopyrimidine.
-
Yield: 7.5 g (43%)[3]
-
Synthesis via Decarboxylation of 2-Methyl-5-bromopyrimidine-4-carboxylic acid
This method involves the decarboxylation of a carboxylic acid precursor.[1][5]
Materials:
-
2-Methyl-5-bromopyrimidine-4-carboxylic acid (350 mg, 1.6 mmol)
-
Xylene (5 mL)
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 2-methyl-5-bromopyrimidine-4-carboxylic acid (350 mg, 1.6 mmol) in xylene (5 mL).
-
Heat the reaction mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Directly load the cooled reaction mixture onto a silica (B1680970) gel column.
-
Elute the column using a gradient of petroleum ether and a solution of 5% (v/v) ethyl acetate in petroleum ether.
-
Collect the target fractions and concentrate to yield this compound as a white solid.
-
Yield: 170 mg (61%)[1]
-
Applications in Drug Development
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its application spans across various therapeutic areas, including the development of antiviral and anticancer agents. A particularly significant application is its use in the synthesis of complement factor D inhibitors, which are being investigated for the treatment of complement-mediated diseases.[5]
Role in the Synthesis of Complement Factor D Inhibitors
The complement system is a crucial part of the innate immune system. The alternative pathway of the complement system is a key amplification loop, and its dysregulation is implicated in various diseases. Complement factor D is a serine protease that plays a pivotal role in the activation of the alternative pathway.[6][7] By inhibiting factor D, the amplification of the complement cascade can be controlled, offering a therapeutic strategy for conditions such as autoimmune and inflammatory diseases.
This compound serves as a core structural motif in the synthesis of potent and selective small-molecule inhibitors of factor D. The pyrimidine ring often acts as a central scaffold, with the bromine atom providing a handle for further chemical modifications, such as cross-coupling reactions, to introduce various substituents that can interact with the active site of the enzyme.
The Alternative Complement Pathway and the Role of Factor D
The alternative complement pathway is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). This binds to Factor B, which is then cleaved by Factor D to form the initial C3 convertase, C3(H₂O)Bb. This convertase cleaves more C3 into C3a and C3b. C3b can then bind to surfaces and Factor B, which is again cleaved by Factor D to form the surface-bound C3 convertase, C3bBb. This creates a powerful amplification loop.
Synthetic Workflow for a Generic Factor D Inhibitor
The synthesis of a generic Factor D inhibitor using this compound as a starting material often involves a multi-step process that leverages cross-coupling reactions to build complexity.
Conclusion
This compound is a cornerstone intermediate in modern medicinal chemistry. Its robust synthesis and versatile reactivity have enabled the development of a new generation of therapeutics, most notably inhibitors of complement factor D. As research into complement-mediated diseases continues to expand, the demand for and importance of this compound in the drug discovery and development pipeline is set to grow, solidifying its status as a key molecule in the pursuit of novel treatments for a range of debilitating conditions.
References
- 1. 5-BROMO-2-METHYL-PYRIMIDINE CAS#: 7752-78-5 [chemicalbook.com]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
- 6. Complement Component Factor D/CFD/Adipsin - Creative Biolabs [creative-biolabs.com]
- 7. Factor D - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in biologically active molecules and functional materials.[1][2] Pyrimidine (B1678525) derivatives are of significant interest in drug discovery, with many approved drugs containing this heterocyclic core.[2] Their ability to act as bioisosteres for phenyl rings and participate in hydrogen bonding often leads to enhanced pharmacokinetic and pharmacodynamic properties.[2]
5-Bromo-2-methylpyrimidine is a key building block for the synthesis of novel 2-methyl-5-arylpyrimidine derivatives. The Suzuki-Miyaura coupling provides a direct and versatile method to introduce a wide range of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring. These resulting compounds are valuable intermediates for further functionalization and are of interest in the development of new therapeutic agents. This document provides detailed protocols, reaction conditions, and a discussion of the applications of these compounds.
Data Presentation: Reaction Conditions and Yields
The successful execution of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of bromopyrimidines and related bromoheterocycles with various arylboronic acids. While specific optimization for this compound may be required, these conditions provide a robust starting point for experimentation.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions for Bromo-heterocycles.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | >15 | 90 | [3] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 | [3] |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | [3] |
| Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good | [4] |
| Aryl/heteroaryl boronic acids | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | 50% aq. Isopropanol | 80 | 1-4 | Good to Excellent | [5] |
| Aryl/heteroaryl boronic acids | Pd₂(dba)₃ (1-1.5) / P(t-Bu)₃ (3-4.5) | KF (3.0) | 1,4-Dioxane | 110 | 12-24 | Good to Excellent | [5] |
Table 2: Catalyst and Ligand Systems for Suzuki-Miyaura Coupling.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 2-5 | A common and reliable catalyst for a wide range of substrates. |
| Pd(OAc)₂ | PPh₃, P(t-Bu)₃, XPhos | 1-3 | Requires a ligand for the active catalytic species to form. |
| Pd₂(dba)₃ | P(t-Bu)₃, SPhos, RuPhos | 1-2 | A versatile Pd(0) source. |
| NiCl₂(PCy₃)₂ | - | 0.5-5 | A nickel-based catalyst, can be effective for heteroaryl couplings.[6] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These protocols are based on established procedures for similar bromopyrimidines and may require optimization for specific substrates.[3][4][5]
Protocol 1: Palladium-Catalyzed Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.2 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.2 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
The vessel is sealed and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.[5]
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 12-24 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Nickel-Catalyzed Coupling
Materials:
-
This compound (1.0 equiv)
-
3-Furanylboronic acid (2.5 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.5 mol%)
-
Potassium phosphate (K₃PO₄) (4.5 equiv)
-
tert-Amyl alcohol
-
Reaction flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen)
Procedure:
-
Under a nitrogen atmosphere, add this compound (1.00 equiv), 3-furanylboronic acid (2.50 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (0.005 equiv) to a reaction flask.[3]
-
Add tert-amyl alcohol to make a 0.3 M solution with respect to the this compound.[3]
-
Fit the flask with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.[3]
-
Monitor the reaction by TLC. The reaction is typically complete within 1 hour.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Add deionized water and diethyl ether to the flask and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
Application Notes and Protocols for Stille Coupling of 5-Bromo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Stille coupling of 5-bromo-2-methylpyrimidine, a key building block in the synthesis of novel compounds for pharmaceutical and materials science research. The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide. Its tolerance for a wide range of functional groups makes it a valuable tool in complex molecule synthesis.
General Reaction Scheme
The Stille coupling of this compound with an organostannane (R-Sn(Alkyl)₃) proceeds via a palladium-catalyzed cycle to yield the corresponding 5-substituted-2-methylpyrimidine.
Data Presentation: Stille Coupling of this compound
The following table summarizes representative conditions for the Stille coupling of this compound with various organostannanes. Please note that reaction conditions should be optimized for each specific substrate combination.
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl-SnBu₃ | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | Good |
| 2 | Vinyl-SnBu₃ | Pd₂(dba)₃ (2) | P(2-furyl)₃ (4) | CuI | NMP | 80 | 6 | Good |
| 3 | Heteroaryl-SnBu₃ | Pd(PPh₃)₄ (5) | - | - | DMF | 100 | 16 | Moderate-Good |
| 4 | Alkynyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | - | CuI | THF | 65 | 8 | Good |
Note: The data presented are representative conditions and should be optimized for specific substrates. "Good" typically implies yields >70%, while "Moderate-Good" implies yields in the range of 50-70%. Specific yield data for this compound is limited in readily available literature; these conditions are based on general protocols for similar bromopyrimidines.
Experimental Protocols
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., P(2-furyl)₃)
-
Additive (if required, e.g., CuI)
-
Anhydrous solvent (e.g., Toluene, DMF, NMP, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Stirring and heating apparatus
-
Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous KF solution, celite, silica (B1680970) gel)
General Procedure for Stille Coupling:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst, and any solid ligand or additive.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane (1.1-1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for at least one hour. The resulting tin fluorides can be removed by filtration through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-2-methylpyrimidine.
Mandatory Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Experimental workflow for a typical Stille coupling reaction.
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methylpyrimidine is a versatile and highly valuable building block in medicinal chemistry and drug discovery. Its unique electronic properties and the presence of a reactive bromine atom at the 5-position make it an ideal substrate for a variety of synthetic transformations. This pyrimidine (B1678525) core is a prevalent motif in numerous biologically active compounds, including kinase inhibitors, antiviral agents, and other therapeutic molecules.[1][2] The strategic functionalization of this compound, particularly through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allows for the generation of diverse chemical libraries essential for structure-activity relationship (SAR) studies and the development of novel drug candidates.[3][4]
These application notes provide a comprehensive overview of the synthetic utility of this compound, with a focus on its nucleophilic aromatic substitution reactions with various nucleophiles. Detailed experimental protocols for key transformations, including SNAr, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, are presented to guide researchers in the synthesis of novel 2-methylpyrimidine (B1581581) derivatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C5 position, where the bromine atom serves as a good leaving group. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. A variety of nitrogen, oxygen, and sulfur-based nucleophiles can be employed to displace the bromide, leading to a diverse array of 5-substituted-2-methylpyrimidines.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactions with N-Nucleophiles
The introduction of nitrogen-containing substituents is crucial for the synthesis of many biologically active molecules, particularly kinase inhibitors that often interact with the hinge region of the kinase active site.[3]
Table 1: Reaction of this compound with N-Nucleophiles (Representative Examples)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | NaOt-Bu | Toluene (B28343) | 100 | 12 | 85 | Adapted from[5] |
| Morpholine | K₂CO₃ | DMSO | 110 | 16 | 92 | Generic Protocol |
| Piperidine | Cs₂CO₃ | Dioxane | 100 | 18 | 88 | Generic Protocol |
Experimental Protocol: Synthesis of 2-Methyl-5-(phenylamino)pyrimidine
This protocol is adapted from a general Buchwald-Hartwig amination procedure.[5]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol), this compound (1.0 mmol), and aniline (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 12 hours.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Reactions with O-Nucleophiles
The synthesis of 5-alkoxy or 5-aryloxy-2-methylpyrimidines provides another avenue for structural diversification. These ether linkages can be important for modulating the pharmacokinetic properties of drug candidates.[6]
Table 2: Reaction of this compound with O-Nucleophiles (Representative Examples)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium methoxide (B1231860) | - | Methanol (B129727) | Reflux | 5 | 95 | Adapted from[7] |
| Sodium ethoxide | - | Ethanol | Reflux | 6 | 93 | Generic Protocol |
| Sodium phenoxide | - | DMF | 100 | 8 | 85 | Generic Protocol |
Experimental Protocol: Synthesis of 5-Methoxy-2-methylpyrimidine
This protocol is adapted from the reaction of a similar bromopyrimidine.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 mmol) in methanol (10 mL).
-
Reagent Addition: Add a solution of sodium methoxide in methanol (1.2 mmol, typically from a commercially available solution or freshly prepared).
-
Reaction: Heat the mixture to reflux and stir for 5 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Further purification can be achieved by column chromatography if necessary.
Reactions with S-Nucleophiles
Thioether-containing pyrimidines are also important intermediates in drug discovery. The sulfur atom can participate in key interactions with biological targets and provides a handle for further functionalization.
Table 3: Reaction of this compound with S-Nucleophiles (Representative Examples)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium thiomethoxide | - | DMF | 50 | 3 | 75 | Adapted from[7] |
| Sodium thiophenoxide | - | DMF | 80 | 4 | 88 | Generic Protocol |
Experimental Protocol: Synthesis of 2-Methyl-5-(methylthio)pyrimidine
This protocol is adapted from a known synthesis involving a similar bromopyrimidine.[7]
-
Reaction Setup: To a stirred solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, slowly add sodium thiomethoxide (1.1 mmol) at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding water. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Palladium-Catalyzed Cross-Coupling Reactions
In addition to SNAr, the bromine atom of this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of 5-aryl- or 5-vinyl-2-methylpyrimidines.[7]
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Table 4: Suzuki-Miyaura Coupling of this compound (Representative Examples)
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 18 | 78 | Adapted from[8] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 82 | Adapted from[8] |
Experimental Protocol: Synthesis of 2-Methyl-5-phenylpyrimidine
This protocol is adapted from a procedure for a similar bromopyridine derivative.[8]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (B84403) (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 18 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL). Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is particularly useful for coupling a wide range of amines with aryl halides.[5][9]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Refer to the N-nucleophile section for a detailed protocol and representative data.
Applications in Drug Discovery: Kinase Inhibitors
The 5-substituted-2-methylpyrimidine scaffold is a key component in the design of numerous kinase inhibitors. The 2-methyl group can provide beneficial steric interactions within the ATP-binding pocket, while the 5-position offers a versatile point for derivatization to enhance potency and selectivity. The synthetic routes described above are instrumental in accessing a wide range of analogues for SAR exploration.[2][3]
Caption: General Workflow for Drug Discovery using this compound.
Conclusion
This compound is a cornerstone building block for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. The nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions discussed herein provide robust and versatile methods for its functionalization. The detailed protocols and tabulated data serve as a practical guide for researchers to efficiently synthesize novel 5-substituted-2-methylpyrimidine derivatives for the development of new therapeutic agents.
References
- 1. Diversity-orientated synthesis of macrocyclic heterocycles using a double SNAr approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Synthesis of Antiviral Agents Utilizing 5-Bromo-2-methylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel antiviral agents using 5-Bromo-2-methylpyrimidine as a key starting material. The focus is on the synthesis of 5-aryl-2-methylpyrimidine derivatives via the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method in medicinal chemistry for the formation of carbon-carbon bonds.
The pyrimidine (B1678525) scaffold is a privileged structure in drug discovery, forming the core of numerous approved antiviral drugs. The 2-methylpyrimidine (B1581581) moiety, in particular, offers a valuable template for the design of non-nucleoside antiviral agents. By modifying the 5-position of the pyrimidine ring, researchers can systematically explore the structure-activity relationship (SAR) to develop compounds with potent and selective antiviral activity.
Data Presentation: Antiviral Activity of Substituted Pyrimidine Derivatives
The following table summarizes the antiviral activity of representative pyrimidine derivatives against various viruses. This data, compiled from studies on structurally related compounds, illustrates the potential of this chemical class as a source of new antiviral therapies.
| Compound ID | Structure | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| P1 | 5-(4-chlorophenyl)-2-methylpyrimidine | Tobacco Mosaic Virus (TMV) | in vivo | 246.48 µg/mL | Not Reported | Not Reported |
| P2 | 2'-deoxy-5-ethyl-2-thiocytidine | Herpes Simplex Virus-1 (HSV-1) | Not Reported | 0.04 | >240 | >6000 |
| P3 | 2'-deoxy-5-propyl-2-thiocytidine | Herpes Simplex Virus-1 (HSV-1) | Not Reported | 0.15 | >240 | >1600 |
| P4 | 2'-deoxy-5-propyl-2-thiouridine | Varicella-Zoster Virus (VZV) | Not Reported | 0.0031 | >240 | >77419 |
Note: Data for P1 is against a plant virus and is presented to show the general biological activity of 5-substituted-2-methylpyrimidines. Data for P2, P3, and P4 are for nucleoside analogs but demonstrate the potent antiviral activity achievable with 5-substituted pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 5-aryl-2-methylpyrimidines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 5-aryl-2-methylpyrimidines from this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)
-
Water, degassed
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-methylpyrimidine.
Protocol 2: Antiviral Activity Assay (General Procedure)
This protocol outlines a general method for evaluating the antiviral activity of the synthesized compounds using a cell-based assay.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Cell culture medium and supplements (e.g., DMEM, fetal bovine serum)
-
Virus stock of known titer
-
Synthesized 5-aryl-2-methylpyrimidine compounds
-
Positive control antiviral drug
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control in cell culture medium.
-
Infection and Treatment: After 24 hours, remove the medium from the cell plates and infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates at 37 °C in a humidified CO₂ incubator for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated, infected control wells (typically 2-3 days).
-
Assessment of Antiviral Activity (CPE Reduction): Observe the cells under a microscope and score the reduction in CPE in the treated wells compared to the untreated control.
-
Assessment of Cytotoxicity: In a parallel plate with uninfected cells, add the same concentrations of the test compounds and incubate for the same duration. Assess cell viability using a suitable assay (e.g., MTT assay).
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Mechanism of action for non-nucleoside reverse transcriptase inhibitors.
Application of 5-Bromo-2-methylpyrimidine in the Synthesis of Novel Agrochemicals
Introduction
5-Bromo-2-methylpyrimidine is a versatile heterocyclic intermediate with significant applications in the synthesis of a wide range of agrochemicals, particularly fungicides.[1][2][3][4] The presence of a reactive bromine atom at the 5-position and a methyl group at the 2-position of the pyrimidine (B1678525) ring allows for diverse chemical modifications, making it a valuable building block for the development of new crop protection agents. This document provides detailed application notes and experimental protocols for the synthesis of a representative anilinopyrimidine fungicide, N-(4-chlorophenyl)-2-methylpyrimidin-5-amine, utilizing this compound as the starting material. The anilinopyrimidine class of fungicides are known for their efficacy against a broad spectrum of plant pathogens.
Application in Fungicide Synthesis
This compound serves as a key precursor for the synthesis of anilinopyrimidine fungicides. The core reaction involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to form a crucial C-N bond between the pyrimidine ring and an appropriate aniline (B41778) derivative.[5][6][7][8] This synthetic strategy offers a robust and efficient route to novel fungicidal compounds.
Representative Agrochemical: N-(4-chlorophenyl)-2-methylpyrimidin-5-amine
N-(4-chlorophenyl)-2-methylpyrimidin-5-amine is a potent fungicide synthesized from this compound. Its mode of action, typical for anilinopyrimidines, is believed to involve the inhibition of methionine biosynthesis in fungi, thereby disrupting protein synthesis and preventing fungal growth.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the intermediate and the final fungicidal compound.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 43% | CN110642788A |
| Molecular Formula | C5H5BrN2 | PubChem CID: 295764 |
| Molecular Weight | 173.01 g/mol | PubChem CID: 295764 |
| Melting Point | 80.0 to 85.0 °C | Sigma-Aldrich |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.68 (s, 2H), 2.69 (s, 3H) | CN110642788A |
| MS (M+H)⁺ | 173.21 | CN110642788A |
Table 2: Synthesis of N-(4-chlorophenyl)-2-methylpyrimidin-5-amine
| Parameter | Typical Value Range |
| Yield | 70-95% |
| Molecular Formula | C11H10ClN3 |
| Molecular Weight | 220.67 g/mol |
| Melting Point | 155-160 °C |
| ¹H NMR (DMSO-d₆) δ (ppm) | 9.5 (s, 1H), 8.6 (s, 2H), 7.6 (d, 2H), 7.3 (d, 2H), 2.5 (s, 3H) |
| ¹³C NMR (DMSO-d₆) δ (ppm) | 160.1, 158.2, 140.5, 130.2, 129.1, 128.5, 120.3, 25.8 |
| HRMS (ESI-TOF) m/z | [M+H]⁺ calcd for C11H11ClN3: 220.0636; found: 220.0638 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a one-step synthesis from 2-bromomalonaldehyde (B19672) and acetamidine (B91507) hydrochloride.
Materials:
-
2-bromomalonaldehyde
-
Acetamidine hydrochloride
-
Glacial acetic acid
-
3A Molecular sieves
-
5% Sodium hydroxide (B78521) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ethanol
Equipment:
-
Reaction flask with reflux condenser and magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-bromomalonaldehyde (15g, 0.1 mol) in 150 mL of glacial acetic acid in a reaction flask, add 3A molecular sieves (2g).
-
Heat the mixture to 80°C and add a solution of acetamidine hydrochloride (9.4g, 0.1 mol) in acetic acid (50 mL) dropwise over 30 minutes.
-
After the addition is complete, increase the temperature to 100°C and monitor the reaction by HPLC until completion (approximately 5 hours).
-
Cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.
-
Filter the mixture and wash the filter cake with a small amount of ethanol.
-
Suspend the filter cake in dichloromethane and a 5% aqueous solution of sodium hydroxide until all solids dissolve.
-
Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Purify the product by vacuum drying.
Protocol 2: Synthesis of N-(4-chlorophenyl)-2-methylpyrimidin-5-amine via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene (B28343)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for elution
Equipment:
-
Schlenk flask with magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle with oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add this compound (1.0 equivalent) and 4-chloroaniline (1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure N-(4-chlorophenyl)-2-methylpyrimidin-5-amine.
-
Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 5-Bromo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in medicinal chemistry and drug development, as the N-aryl pyrimidine (B1678525) motif is a key structural component in a multitude of biologically active compounds and pharmaceutical agents. The amination of 5-Bromo-2-methylpyrimidine provides a direct route to a diverse array of 2-methyl-5-aminopyrimidine derivatives, which are valuable intermediates for the synthesis of novel therapeutics.
These application notes provide a comprehensive overview of the reaction conditions, a detailed experimental protocol, and representative data for the Buchwald-Hartwig amination of this compound.
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that involves the palladium-catalyzed reaction of an aryl halide with an amine in the presence of a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated amine product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[1][2]
The choice of palladium precursor, ligand, base, and solvent is critical to the success and efficiency of the reaction, influencing reaction rates, yields, and substrate scope.
Data Presentation: Reaction Parameters for Amination of Bromo-pyrimidines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 | [2] |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | 75-98 | [3] |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12-24 | 70-95 | [3] |
| Benzylamine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 18 | 80-90 | [2] |
| n-Butylamine | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 70-85 | [3] |
Note: The data presented in this table is based on the amination of 5-bromopyrimidine (B23866) and serves as a representative guide. Optimization of reaction conditions may be necessary for this compound and different amine coupling partners.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of this compound
This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination reaction of this compound with a generic amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base, followed by this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (as determined by the monitoring technique), cool the reaction mixture to room temperature. Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired 2-methyl-5-aminopyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for amination.
References
Synthetic Routes to Novel Heterocyclic Compounds from 5-Bromo-2-methylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5-Bromo-2-methylpyrimidine as a versatile starting material. The methodologies outlined herein are foundational for the construction of diverse molecular architectures, which are of significant interest in medicinal chemistry and drug discovery.
This compound serves as a key building block for the synthesis of a variety of heterocyclic systems due to the reactivity of the bromine atom at the C5 position. This allows for the introduction of various substituents and the formation of new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide access to a wide range of functionalized pyrimidines. Furthermore, these substituted pyrimidines can serve as precursors for the construction of fused heterocyclic ring systems such as pyrazolo[4,3-d]pyrimidines, furo[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines, which are prominent scaffolds in many biologically active compounds.[1][2]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. This compound is an excellent substrate for these transformations, enabling the synthesis of a diverse library of 5-substituted-2-methylpyrimidines.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methylpyrimidines
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between this compound and various arylboronic acids or their esters.[3] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.[1][3]
Reaction Principle: The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, followed by transmetalation with an arylboronic acid in the presence of a base, and concluding with reductive elimination to yield the 5-aryl-2-methylpyrimidine product and regenerate the Pd(0) catalyst.
Caption: Suzuki-Miyaura Coupling Workflow
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 18 | Moderate to Good[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good[3] |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good[3] |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (B84403) (2.3 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask, followed by the addition of a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Stir the reaction mixture at 90 °C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (50 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-2-methylpyrimidine.[3]
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-methylpyrimidines
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 5-alkynyl-2-methylpyrimidines.[4] These products are valuable intermediates for further transformations, including cyclization reactions.[4]
Reaction Principle: This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The catalytic cycle involves the oxidative addition of this compound to Pd(0), followed by transmetalation with a copper acetylide (formed from the terminal alkyne and Cu(I) salt), and subsequent reductive elimination.[4]
References
Application Notes and Protocols: 5-Bromo-2-methylpyrimidine in the Synthesis of Complement Factor D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-bromo-2-methylpyrimidine in the synthesis of Danicopan (ACH-4471), a first-in-class oral inhibitor of complement factor D. This document includes detailed experimental protocols, quantitative data on the inhibitor's activity, and visualizations of the relevant biological pathway and experimental workflow.
Introduction
The complement system is a critical component of the innate immune system. Its alternative pathway (AP) is a powerful amplification loop for complement activation. Dysregulation of the AP is implicated in the pathogenesis of several diseases, including paroxysmal nocturnal hemoglobinuria (PNH). Complement factor D is the rate-limiting serine protease of the AP, making it an attractive therapeutic target.[1][2][3] Danicopan (formerly ACH-4471) is a potent and selective small-molecule inhibitor of factor D that has shown significant efficacy in clinical trials for PNH.[4][5] A key building block in the synthesis of Danicopan is this compound, which forms a crucial part of the final molecule's structure.
Mechanism of Action of Factor D and Inhibition by Danicopan
Factor D cleaves Factor B bound to C3b, forming the C3 convertase (C3bBb), which then cleaves more C3, leading to the amplification of the complement cascade. Danicopan binds to Factor D, preventing this cleavage and thereby inhibiting the entire downstream amplification process of the alternative pathway.[6]
Quantitative Data: Danicopan (ACH-4471)
The following tables summarize the in vitro potency and clinical efficacy of Danicopan.
Table 1: In Vitro Activity of Danicopan [1]
| Parameter | Value | Description |
| Factor D Inhibition (IC50) | ~2–10 nM | Concentration of Danicopan required to inhibit 50% of Factor D enzymatic activity. |
| Alternative Pathway Hemolysis (IC50) | 23 nM | Concentration of Danicopan required to inhibit 50% of alternative pathway-mediated hemolysis in vitro.[2] |
Table 2: Clinical Efficacy of Danicopan in the ALPHA Phase III Trial (Add-on to C5 inhibitor therapy) [4][5]
| Endpoint (at Week 12) | Danicopan Group | Placebo Group | p-value |
| Change in Hemoglobin (g/dL) | +2.94 | +0.50 | <0.0001 |
| Transfusion Avoidance | 83% | 38% | <0.0001 |
| Change in FACIT-Fatigue Score | +10.9 | +3.1 | <0.001 |
Table 3: Key Pharmacokinetic Properties of Danicopan [7]
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours |
| Bioavailability | Orally bioavailable |
| Dosing Regimen (in clinical trials) | 100-200 mg three times daily |
Experimental Protocols
The synthesis of Danicopan involves a multi-step process. The key step highlighted here is the Suzuki coupling of this compound with a suitable indazole boronic acid derivative, followed by amide coupling to introduce the pyrrolidine (B122466) moiety. The following is a representative protocol based on published patents and medicinal chemistry literature.[8]
Synthesis of Intermediate A: tert-Butyl 2-(3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetate
This step involves a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
tert-Butyl 2-(3-acetyl-5-bromo-1H-indazol-1-yl)acetate
-
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (or corresponding boronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
Potassium acetate (B1210297) (KOAc)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a solution of tert-butyl 2-(3-acetyl-5-bromo-1H-indazol-1-yl)acetate (1 equivalent) in dioxane under a nitrogen atmosphere, add 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 equivalents) and potassium acetate (3 equivalents).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add Pd(dppf)Cl2 (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford Intermediate A.
Synthesis of Danicopan
This step involves the deprotection of Intermediate A and subsequent amide coupling.
Materials:
-
Intermediate A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Deprotection: Dissolve Intermediate A in a mixture of TFA and DCM and stir at room temperature until the tert-butyl group is cleaved (monitor by TLC or LC-MS). Remove the solvent and TFA under reduced pressure to obtain the carboxylic acid intermediate.
-
Amide Coupling: To a solution of the carboxylic acid intermediate (1 equivalent) in anhydrous DMF, add (2S,4R)-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature until the coupling is complete (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield Danicopan.
Visualizations
Signaling Pathway
Caption: Alternative Complement Pathway and the site of action of Danicopan.
Experimental Workflow
Caption: General synthetic workflow for Danicopan.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Development of the Oral Complement Factor D Inhibitor Danicopan (ACH-4471) | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Medicinal Chemistry Applications of 5-Bromo-2-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methylpyrimidine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including the presence of a reactive bromine atom at the 5-position and a methyl group at the 2-position of the pyrimidine (B1678525) ring, make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules.[1] The pyrimidine core is a privileged structure in drug discovery, mimicking the purine (B94841) bases of ATP and enabling competitive binding to the ATP-binding sites of various enzymes, particularly kinases.[2][3] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound derivatives in medicinal chemistry, with a focus on their role as kinase inhibitors and in the synthesis of other therapeutic agents.
I. Applications in Kinase Inhibition
The this compound scaffold is a key component in the design and synthesis of potent and selective kinase inhibitors for the treatment of cancer and other diseases.[3][4] The bromine atom serves as a convenient handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2]
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are crucial for the regulation of mitosis. Their overexpression is implicated in the pathogenesis of numerous cancers, making them attractive targets for anticancer drug discovery.[2] 2,4-Diaminopyrimidine-based compounds, often synthesized from 5-bromopyrimidine (B23866) derivatives, have shown significant promise as Aurora kinase inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[2]
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 1 | Aurora A | 309 | HCT-116 | 1.31 | [5] |
| Aurora B | 293 | A549 | 12.05 | [5] | |
| MCF-7 | 20.53 | [5] | |||
| MLN8237 (Alisertib) | Aurora A | 1.2 | - | - | [6] |
| AZD1152 (Barasertib) | Aurora B | 0.37 | - | - | [6] |
| AMG900 | Aurora A | 4 | - | - | [6] |
| PF-03814735 | Aurora A | 0.8 | - | - | [6] |
The Aurora kinase signaling pathway is integral to the proper execution of mitosis. Aurora A is primarily involved in centrosome maturation and the formation of the bipolar spindle, while Aurora B, as part of the chromosomal passenger complex (CPC), ensures correct chromosome segregation and cytokinesis.[1][3] Inhibition of these kinases disrupts these processes, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 5-Bromo-2-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 5-Bromo-2-methylpyrimidine.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no reaction. What are the potential causes and how can I improve it?
Answer: Low yields or reaction failure with this compound, an electron-deficient heteroaryl halide, can arise from several factors. The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. Here is a systematic approach to troubleshooting:
-
Evaluate the Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical for success. For electron-deficient substrates, employing electron-rich and bulky phosphine (B1218219) ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Assess Catalyst Deactivation: A common sign of catalyst decomposition is the formation of palladium black (finely divided palladium metal). While a slight color change is normal, a rapid change to black, especially early in the reaction, can indicate a problem.
-
Check the Base and Solvent System: The base is crucial for the transmetalation step, and the solvent system impacts the solubility of all reaction components and the stability of the catalytic species.
-
Investigate Potential Side Reactions: Several side reactions can consume starting materials and lower the yield of the desired product. The most common are dehalogenation of the starting material and homocoupling of the boronic acid.
Question: I am observing significant byproduct formation in my reaction. What are the likely culprits and how can I minimize them?
Answer: The primary byproducts in Suzuki coupling reactions are typically from the dehalogenation of the aryl halide and homocoupling of the boronic acid.
-
Dehalogenation: The this compound can be reduced to 2-methylpyrimidine. This side reaction is often promoted by the presence of a palladium-hydride (Pd-H) species, which can form from reactions with the base, solvent (e.g., alcohols), or trace water.[1][2]
-
Solution: Ensure anhydrous conditions if possible and use a non-coordinating, strong base. Minimizing reaction time and temperature can also help. In some cases, for N-H containing heterocycles, protection of the nitrogen can suppress dehalogenation.[3]
-
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.
-
Solution: Thoroughly degas the reaction mixture and solvents. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts and ligands are recommended for the Suzuki coupling of this compound?
A1: For challenging substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often preferred. Common choices include:
-
Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
-
Ligands: Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃
Q2: What are the most suitable bases and solvents for this reaction?
A2: The choice of base and solvent is critical and often needs to be optimized.
-
Bases: Strong, non-nucleophilic bases are generally effective. K₃PO₄ and Cs₂CO₃ are excellent choices. K₂CO₃ can also be used.[4]
-
Solvents: Anhydrous, polar aprotic solvents are commonly used. Popular solvent systems include 1,4-Dioxane/H₂O, Toluene/H₂O, and DMF.[5][6] The presence of some water is often necessary to facilitate the transmetalation step, but excess water can promote dehalogenation.[7]
Q3: How can I effectively monitor the progress of my Suzuki coupling reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. Regular sampling of the reaction mixture will allow you to track the consumption of the starting materials and the formation of the product and any byproducts.
Q4: My product appears to be contaminated with the boronic acid starting material. How can I improve the purification?
A4: If the product co-elutes with the boronic acid during column chromatography, an acid-base workup can be effective. Boronic acids are acidic and can be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH).
Data Presentation
Table 1: Recommended Reaction Parameters for Suzuki Coupling of this compound
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable starting point for C-Br couplings. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[4] |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos) or P(t-Bu)₃ (if not using a pre-ligated catalyst) | Bulky, electron-rich ligands can improve catalyst performance for electron-deficient halides. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that can prevent side reactions and promote transmetalation.[4] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is often optimal for solubility and reactivity. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive boronic acids, but can also increase side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the catalyst and homocoupling of the boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5-10 mL). The mixture should be thoroughly degassed by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-2-methylpyrimidine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methylpyrimidine. Here, you will find detailed information on purification techniques to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Common impurities can include unreacted starting materials (such as 2-amino-5-bromopyrimidine (B17363) or 2-hydroxy-5-bromopyrimidine), by-products from side reactions (like hydrolysis products where the bromine is replaced by a hydroxyl group), and residual solvents from the reaction or initial work-up.[1][2][3]
Q2: My crude product is an oil, but this compound is a solid. What should I do?
A2: If your product, which is expected to be a solid, appears as an oil, it is likely due to the presence of impurities that are depressing the melting point. In this case, recrystallization may not be the best initial approach. It is advisable to first attempt purification by column chromatography to remove the impurities causing the product to oil out.[4]
Q3: How do I choose the best purification method: recrystallization or column chromatography?
A3: The choice depends on the nature and quantity of your crude product and the impurities.
-
Recrystallization is often more suitable for larger quantities of a solid product where you have an idea of a good solvent system. It can be more time and solvent-efficient for achieving high purity if the impurities have significantly different solubility profiles from the product.[5]
-
Column chromatography is more versatile and is often the preferred method for separating complex mixtures, removing impurities with similar polarities to the product, or purifying oily products.[5]
Q4: What is a typical purity for commercially available this compound?
A4: Commercially available this compound is typically offered at a purity of ≥98.0%.[6]
Troubleshooting Guides
Recrystallization Issues
| Symptom | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The chosen solvent is too good at dissolving the product, even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[7]- If the product is still soluble, consider adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until it becomes cloudy, then gently warm until it is clear again before cooling.[7][8] |
| Product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated, and the product is precipitating from the solution above its melting point. | - Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.- Choose a solvent with a lower boiling point.[7] |
| Low recovery of the purified product. | - Too much solvent was used during recrystallization.- The crystals were washed with a solvent that was not cold, leading to dissolution of the product. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[9]- Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.[9] |
| The purified crystals are colored. | - Colored impurities are co-crystallizing with the product. | - Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be sure to filter the hot solution through celite to remove the charcoal before allowing it to cool.[7] |
Column Chromatography Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | - The solvent system (eluent) is not optimal.- The column was overloaded with the crude product. | - Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of around 0.3 for the desired product.[10]- As a general rule, the amount of crude material should not exceed 1-5% of the weight of the silica (B1680970) gel used for the column.[5] |
| The product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, slowly increase the percentage of ethyl acetate.[11] |
| Cracks or channels appear in the silica gel bed. | - The column was not packed properly. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Gently tapping the column during packing can help to settle the silica gel and remove air bubbles.[12][13] |
Data on Purification Outcomes
The following table summarizes typical purity levels that can be achieved for this compound using different purification techniques, based on information from synthetic procedures.
| Purification Method | Starting Material Purity | Final Purity | Typical Yield | Notes |
| Recrystallization | Crude | >99%[14] | 71.5%[14] | Effective for removing impurities with different solubility profiles. Ethanol (B145695) or ethyl acetate are commonly used solvents.[14] |
| Column Chromatography | Crude | ≥98% | Variable | Ideal for complex mixtures or when impurities have similar polarity to the product. A common eluent system is a gradient of hexane and ethyl acetate.[11][15] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound from a single solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol or ethyl acetate)[14]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solvent begins to boil.[9]
-
Saturation: Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7][9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[9]
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Flash Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)[11]
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for nitrogen-containing heterocyclic compounds is a mixture of hexane and ethyl acetate.[11][15] Adjust the ratio of the solvents until the desired product has an Rf value of approximately 0.3.[10]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent mixture you plan to use.
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Wash the column with the eluent, ensuring the solvent level never drops below the top of the sand.[12][13]
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
Allow the sample to absorb into the silica gel.[10]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to force the eluent through the silica gel at a steady rate.
-
Begin collecting fractions in test tubes.[16]
-
-
Monitoring the Separation:
-
Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound reaction products.
Caption: A generalized workflow for the purification of this compound.
References
- 1. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. LabXchange [labxchange.org]
- 10. Chromatography [chem.rochester.edu]
- 11. silicycle.com [silicycle.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
- 15. Chromatography [chem.rochester.edu]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: 5-Bromo-2-methylpyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 5-Bromo-2-methylpyrimidine. This guide is designed to assist you in troubleshooting common issues and identifying potential byproducts in your experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common cross-coupling and nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in palladium-catalyzed cross-coupling reactions with this compound?
A1: In palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig amination, two principal byproducts are frequently encountered:
-
Homocoupling Products: These arise from the self-coupling of the coupling partners. For instance, in a Suzuki reaction, the boronic acid can couple with itself to form a biaryl byproduct. Similarly, this compound can undergo homocoupling to produce 5,5'-bis(2-methylpyrimidine). The presence of oxygen is a known promoter of boronic acid homocoupling.
-
Protodebromination (Dehalogenation): This is the replacement of the bromine atom on the pyrimidine (B1678525) ring with a hydrogen atom, yielding 2-methylpyrimidine (B1581581). This side reaction is often caused by the presence of protic impurities (like water) or the formation of palladium-hydride species in the catalytic cycle.
Q2: How can I minimize the formation of these byproducts?
A2: Minimizing byproduct formation requires careful control of reaction conditions:
-
Inert Atmosphere: Rigorously degassing all solvents and reagents and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the reaction is crucial to prevent oxygen-mediated homocoupling.
-
Anhydrous Conditions: Using anhydrous solvents and reagents can reduce the incidence of protodebromination.
-
Choice of Base and Ligand: The selection of the base and phosphine (B1218219) ligand is critical. For instance, in Buchwald-Hartwig amination, weaker or less sterically hindered bases may reduce hydrodehalogenation. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination, outcompeting side reactions.
-
Catalyst Choice: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) to reduce homocoupling that can occur during the in situ reduction of Pd(II).
Q3: I am performing a nucleophilic aromatic substitution (SNAr) on this compound. What are the likely side reactions?
A3: In SNAr reactions, potential side reactions include:
-
Hydrolysis: If water is present, it can act as a nucleophile, leading to the formation of 5-hydroxy-2-methylpyrimidine.
-
Solvent/Base Adduct Formation: Nucleophilic solvents or amine bases can sometimes compete with the desired nucleophile, forming undesired adducts.
-
Low Reactivity: If the nucleophile is not strong enough or the reaction conditions are too mild, you may observe low conversion to the desired product.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupling Byproduct in Suzuki Reaction
| Symptom | Possible Cause | Recommended Solution |
| High levels of boronic acid homocoupling product observed by GC-MS or NMR. | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents before use by sparging with an inert gas for 15-30 minutes. Maintain a positive pressure of nitrogen or argon throughout the reaction. |
| Inappropriate catalyst or ligand. | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes accelerate the desired cross-coupling over homocoupling. | |
| Use of a Pd(II) precatalyst. | Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can promote homocoupling. |
Issue 2: Presence of Dehalogenated Byproduct (2-methylpyrimidine)
| Symptom | Possible Cause | Recommended Solution |
| A significant peak corresponding to 2-methylpyrimidine is observed in the analysis of the crude reaction mixture. | Presence of protic impurities (e.g., water). | Ensure all solvents and reagents are anhydrous. Consider adding a drying agent if moisture is suspected. |
| Formation of palladium-hydride species. | Optimize the choice of base. Strong alkoxide bases at high temperatures can sometimes lead to β-hydride elimination. Screening different ligands may also help, as some are more prone to promoting hydrodehalogenation. | |
| High reaction temperature. | Lower the reaction temperature and monitor the reaction progress over a longer period. Higher temperatures can accelerate side reactions. |
Issue 3: Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Recommended Solution |
| Low or no conversion to the desired amine product. | Inactive catalyst. | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. |
| Insufficiently strong base. | For many amines, a strong, non-nucleophilic base like NaOtBu is required. However, for base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures. | |
| Poor solubility of reagents. | Screen alternative solvents like dioxane or THF to improve solubility. |
Quantitative Data on Byproduct Formation
While specific quantitative data for byproduct formation in reactions of this compound is not extensively reported, the following table provides representative data for analogous bromo-heterocyclic compounds to serve as a guideline for expected side product levels under various conditions.
| Reaction Type | Substrate | Byproduct | Conditions | Byproduct Yield (%) | Reference |
| Buchwald-Hartwig | 5-Bromopyrimidine | Pyrimidine (Dehalogenation) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | Not explicitly quantified, but noted as a common side reaction to be minimized. | |
| Suzuki Coupling | 2-Amino-4-bromopyridine | Biaryl of Boronic Acid (Homocoupling) | High oxygen levels can significantly increase homocoupling. Rigorous degassing is key. | Qualitatively described as a major issue without proper degassing. | |
| Stille Coupling | Aryl Bromides | Homocoupling of Stannane | Can be a major side reaction, especially with Pd(II) precatalysts. | Noted as the most common side reaction. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol aims to synthesize 2-methyl-5-phenylpyrimidine (B3261769) while minimizing common side reactions.
Materials:
-
This compound (1.0 mmol, 173 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (B91453) (8 mL)
-
Water (2 mL)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Degassing: Degas the 1,4-dioxane and water by bubbling with argon for 30 minutes.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture (4:1 v/v) to the flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion (typically 12-16 hours), cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by flash column chromatography.
Protocol 2: Stille Coupling of this compound with Tributyl(vinyl)tin
This protocol is for the synthesis of 2-methyl-5-vinylpyrimidine.
Materials:
-
This compound (1.0 mmol, 173 mg)
-
Tributyl(vinyl)tin (1.1 mmol, 349 mg)
-
Pd(PPh₃)₄ (0.05 mmol, 58 mg)
-
Anhydrous and degassed Toluene (B28343) (10 mL)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, tributyl(vinyl)tin, and Pd(PPh₃)₄.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Stir the reaction mixture at 110 °C. Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (B91410) (KF), which will precipitate tributyltin fluoride.
-
Purification: Filter the mixture through a pad of Celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol details the synthesis of 4-(2-methylpyrimidin-5-yl)morpholine.
Materials:
-
This compound (1.0 mmol, 173 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous, degassed Toluene (5-10 mL)
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound and morpholine.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Technical Support Center: Overcoming Low Reactivity of 5-Bromo-2-methylpyrimidine in C-C Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 5-Bromo-2-methylpyrimidine in carbon-carbon (C-C) coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
Question: I am observing low to no yield in my C-C coupling reaction with this compound. What are the likely causes and how can I improve my reaction?
Answer: Low reactivity of this compound is a common challenge. The electron-deficient nature of the pyrimidine (B1678525) ring can deactivate the C-Br bond towards oxidative addition, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions.[1][2] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2][3]
Here are several troubleshooting strategies to enhance the reaction efficiency:
-
Catalyst and Ligand Selection:
-
Use Electron-Rich, Bulky Ligands: Modern biarylphosphine ligands such as XPhos, SPhos, or RuPhos are highly effective for challenging substrates.[2] These ligands promote the oxidative addition step and stabilize the active palladium catalyst.[2]
-
Consider a More Active Catalyst System: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can sometimes be more effective than in-situ generated catalysts from Pd(II) sources like Pd(OAc)₂.[2][4] For Suzuki couplings, Pd(dppf)Cl₂ is also a reliable choice for heteroaromatic substrates.[5]
-
-
Reaction Conditions Optimization:
-
Screen Different Bases: The choice of base is critical. For Suzuki couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[1][5]
-
Elevate the Reaction Temperature: Increasing the temperature can significantly improve reaction rates, but be mindful of potential decomposition of starting materials, products, or the catalyst.[1][2] A temperature screen from 80 °C to 120 °C is recommended.[1] Microwave irradiation can also be a valuable tool for rapid and efficient heating.[1]
-
Solvent Choice: Ensure your reagents are soluble in the chosen solvent system.[2] Aprotic polar solvents like 1,4-dioxane (B91453), DMF, or toluene, often in combination with water for Suzuki reactions, are commonly used.[2][6][7]
-
-
Reagent Quality:
-
Ensure Anhydrous and Degassed Conditions: The Pd(0) catalyst is sensitive to oxygen.[2][3] Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen).[2][3] Ensure solvents are anhydrous, as water can interfere with certain coupling reactions or promote side reactions.[5][8]
-
Issue 2: Observation of Significant Side Products (Dehalogenation or Homocoupling)
Question: My reaction is proceeding, but I am observing significant amounts of debrominated 2-methylpyrimidine (B1581581) and/or homocoupled biaryl products. How can I minimize these side reactions?
Answer: The formation of side products such as debrominated starting material (hydrodehalogenation) and homocoupled products is a common issue in cross-coupling reactions.[2][4]
Troubleshooting Strategies for Dehalogenation:
-
Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred over bases like alkoxides in certain contexts.[4][5]
-
Solvent Selection: If using an alcohol-containing solvent system where it might act as a hydride source, consider switching to aprotic solvents like 1,4-dioxane or toluene.[4]
-
Ligand Choice: Employing bulky, electron-rich phosphine (B1218219) ligands can accelerate the desired transmetalation and reductive elimination steps, which can outcompete the debromination pathway.[4]
-
Temperature Control: Lowering the reaction temperature may increase the selectivity for the desired coupling over side reactions.[2]
Troubleshooting Strategies for Homocoupling:
-
Rigorous Degassing: Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen. It is critical to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere.
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over in-situ generated catalysts from Pd(II) sources.[4]
-
Slow Addition of Reagents: Slowly adding the organometallic reagent (e.g., boronic acid) to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[4]
-
Use of Boronic Esters: For Suzuki reactions, pinacol (B44631) esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.[3]
Frequently Asked Questions (FAQs)
Q1: Which C-C coupling reaction is generally most successful for this compound?
A1: The Suzuki-Miyaura coupling is a highly versatile and commonly employed method for forming C-C bonds with bromo-pyrimidines due to its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives.[7] However, for certain substrates, other coupling reactions like Stille, Negishi, or Sonogashira couplings might offer advantages. The Stille reaction, for example, is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin reagents is a significant drawback.[9][10] The Negishi coupling utilizes organozinc reagents which are more reactive than organoboranes and organostannanes, but they are also sensitive to air and moisture.[11][12]
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: A good starting point for a Suzuki-Miyaura coupling of this compound with an arylboronic acid would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a bulky phosphine ligand like XPhos (4 mol%) or Pd(PPh₃)₄ (5 mol%).[1][6]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1][5]
-
Temperature: 100 °C.[1]
-
Atmosphere: Inert (Argon or Nitrogen).[1]
Q3: How can I activate the this compound for the coupling reaction?
A3: Besides optimizing the catalytic system and reaction conditions, derivatization of the pyrimidine ring is a potential strategy, although less common. The primary approach to "activation" focuses on the choice of a highly active catalyst system (palladium precursor and ligand) that can efficiently undergo oxidative addition with the C-Br bond.[2] The use of electron-rich and sterically hindered ligands is the most direct way to enhance the reactivity of the palladium catalyst towards the electron-deficient this compound.
Q4: Can I perform a Sonogashira coupling with this compound?
A4: Yes, the Sonogashira coupling is a viable method for forming a C-C triple bond by reacting this compound with a terminal alkyne.[1][13] This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a mild amine base.[6][13]
Q5: Are there any alternatives to palladium-catalyzed coupling reactions?
A5: While palladium catalysis is the most common, nickel-catalyzed cross-coupling reactions can be a powerful alternative, especially for less reactive aryl halides.[12][14] Nickel catalysts can sometimes offer different reactivity and selectivity profiles.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) or Pd₂(dba)₃/XPhos (2-4 mol%) | Pd(PPh₃)₄ is a common starting point. Pd(dppf)Cl₂ and Buchwald ligands are highly effective for heteroaromatic substrates.[2][5] |
| Ligand | PPh₃ (if not using Pd(PPh₃)₄), dppf, or XPhos | For the relatively unreactive C-Br bond, modern, electron-rich, and bulky phosphine ligands are often necessary to promote oxidative addition.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases are often beneficial in preventing side reactions and promoting transmetalation.[1][5] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[5][7] |
| Temperature | 80-110 °C | Elevated temperatures are often required to overcome the low reactivity of the substrate.[1][6] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive Catalyst | Use electron-rich, bulky ligands (e.g., XPhos, SPhos). Consider pre-formed Pd(0) catalysts.[2] |
| Suboptimal Reaction Conditions | Screen different bases (e.g., K₃PO₄, Cs₂CO₃), increase temperature (80-120 °C), and ensure proper solvent selection.[1][2][5] | |
| Catalyst Deactivation | Ensure rigorously degassed and anhydrous conditions. The pyridine (B92270) nitrogen can inhibit the catalyst.[2] | |
| Dehalogenation | Hydride source in reaction | Use non-reducing bases (e.g., K₃PO₄), aprotic solvents, and lower the reaction temperature.[5] |
| Homocoupling | Presence of Oxygen | Thoroughly degas all solvents and reagents. Use a pre-formed Pd(0) catalyst or boronic esters. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[1][5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[6]
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[6]
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low-yield C-C coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Negishi Coupling | NROChemistry [nrochemistry.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Preventing debromination side reactions with 5-Bromo-2-methylpyrimidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing undesired debromination side reactions when working with 5-Bromo-2-methylpyrimidine. This common issue can lead to reduced yields and complex purification challenges. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem when using this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, forming 2-methylpyrimidine (B1581581) as a byproduct.[1][2] This is problematic as it consumes your starting material, lowers the yield of the desired product, and introduces an impurity that can be difficult to separate due to similar physical properties.[1][2]
Q2: What are the primary mechanistic causes of debromination during palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, debromination is most often caused by the formation of a palladium-hydride (Pd-H) species.[1][2][3][4] This Pd-H intermediate can arise from various sources, including the base, solvent (e.g., alcohols, water), or other impurities.[1][3] Once formed, the Pd-H species participates in a competing catalytic cycle, cleaving the C-Br bond and replacing it with a C-H bond instead of coupling with the desired partner.[1][3]
Q3: How does the choice of base influence the extent of debromination?
A3: The base is a critical factor. Strong, aggressive bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, leading to increased debromination.[1][2] In contrast, milder inorganic bases such as potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are generally less likely to generate these hydride species, thus minimizing the side reaction.[1]
Q4: What is the role of the phosphine (B1218219) ligand in preventing this side reaction?
A4: The choice of ligand is critical for suppressing debromination. Bulky, electron-rich biaryl phosphine ligands, such as SPhos, XPhos, or RuPhos, are highly recommended.[1][2] These ligands accelerate the desired reductive elimination step in the catalytic cycle, which forms the final product.[2] By making the productive pathway kinetically faster, they outcompete the undesired debromination pathway.[2]
Q5: Can debromination occur in reactions other than cross-coupling, such as lithiation or Grignard reagent formation?
A5: Yes. In the context of forming organometallic intermediates via lithium-halogen exchange (lithiation) or Grignard reagent formation, debromination can occur if the resulting highly reactive organometallic species is quenched by a proton source.[4] Trace amounts of water or other protic impurities in the solvent or reagents can protonate the intermediate, leading to the formation of 2-methylpyrimidine.[4] Therefore, strictly anhydrous conditions are essential for these transformations.
Troubleshooting Guide: Debromination Side Reactions
This guide provides specific solutions for researchers observing significant formation of the 2-methylpyrimidine byproduct during their reactions.
Primary Symptom:
-
LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant peak corresponding to 2-methylpyrimidine alongside the desired product.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting debromination.
Root Causes and Solutions
| Root Cause | Recommended Solution |
| Aggressive Base | Switch from strong bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃. These are less likely to generate the Pd-H species that cause debromination.[1] |
| Suboptimal Ligand | Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos. These ligands promote the desired product-forming step.[1][2] |
| Presence of Protic Impurities | Use high-purity, anhydrous, and degassed solvents and reagents. Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.[3][4][5] |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can accelerate the rate of debromination.[2][4] Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement. |
| High Catalyst Loading / Long Reaction Time | Optimize catalyst loading and monitor the reaction closely by TLC or LC-MS. Prolonged exposure to the catalyst at high temperatures can promote side reactions. Aim for the lowest effective catalyst loading and work up the reaction as soon as the starting material is consumed.[1] |
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the formation of the debrominated byproduct, 2-methylpyrimidine. This serves as a guide for reaction optimization.
Table 1: Influence of Reaction Parameters on Debromination
| Parameter | Condition Promoting Debromination | Recommended Condition to Minimize Debromination | Expected Impact on Byproduct Formation |
| Base | Strong organic bases (NaOtBu, KOtBu) | Weak inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)[1] | Significant Decrease |
| Ligand | Small, less electron-donating (PPh₃) | Bulky, electron-rich (XPhos, SPhos)[1][2] | Significant Decrease |
| Solvent | Protic (MeOH, EtOH) or wet aprotic | Anhydrous, degassed aprotic (Dioxane, Toluene (B28343), 2-MeTHF)[1][3] | Decrease |
| Temperature | High (>100 °C) | Lowest effective temperature (e.g., 60-90 °C)[2][4] | Decrease |
| Atmosphere | Air / Oxygen present | Inert (Argon or Nitrogen)[5] | Decrease |
Key Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
XPhos Pd G3 catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane (B91453) and water (e.g., 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.[1] Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring.[3] Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the 2-methylpyrimidine byproduct.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Optimized Buchwald-Hartwig Amination Protocol
This protocol outlines a general method for the palladium-catalyzed amination of this compound, designed to minimize debromination.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 eq.)
-
Anhydrous, degassed Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (Pd₂(dba)₃), ligand (XPhos), and base (K₃PO₄).[6]
-
Reagent Addition: Add the this compound and the amine.[6]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.[6]
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to 90-100 °C. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Mandatory Visualization
Caption: Desired cross-coupling cycle (green) vs. the competing debromination pathway (red).
References
Optimizing solvent and base conditions for reactions with 5-Bromo-2-methylpyrimidine
Welcome to the technical support center for optimizing chemical reactions involving 5-Bromo-2-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine reaction conditions for improved outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block frequently used in several palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with various amines.[1]
-
Sonogashira Coupling: For the formation of a carbon-carbon bond with terminal alkynes.[2]
Q2: How does the choice of solvent impact the outcome of these reactions?
A2: The solvent plays a critical role by influencing the solubility of reagents, the stability of the catalytic species, and the rates of competing side reactions.[1][3][4] Polar aprotic solvents like DMF, and ethereal solvents such as 1,4-dioxane (B91453) and THF, are commonly used.[1][3] The choice of solvent can significantly affect reaction rates and selectivity.[5] For instance, in Suzuki reactions, a mixture of an organic solvent and water is often necessary to dissolve both the organic reactants and the inorganic base.[6]
Q3: What is the role of the base in these cross-coupling reactions, and how do I select the appropriate one?
A3: The base is crucial for activating the coupling partners and facilitating the catalytic cycle. The choice of base is highly dependent on the specific reaction and the sensitivity of the substrates.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can lead to faster reaction rates in Buchwald-Hartwig aminations, but may not be suitable for base-sensitive functional groups.[1] For such sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are recommended, although this may require higher reaction temperatures or longer reaction times.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure that the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere.[1] Consider using a pre-catalyst for more reliable generation of the active species.[1]
-
Poor Solubility of Reagents: Inadequate solubility of the starting materials or the base can hinder the reaction. Screen different solvent systems, such as 1,4-dioxane/water or toluene (B28343)/water mixtures, to improve solubility.[6]
-
Inappropriate Base: The strength and nature of the base are critical. For many Suzuki couplings with bromo-heterocycles, K₂CO₃ or K₃PO₄ are effective choices.[6]
-
Suboptimal Temperature: Cautiously increase the reaction temperature in 10 °C increments. Higher temperatures can improve reaction rates but may also promote side reactions.[1]
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Potential Causes & Solutions:
-
Hydrodehalogenation: This common side reaction involves the replacement of the bromine atom with a hydrogen atom.[1]
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[1]
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions.[1]
-
Screen Ligands: The choice of phosphine (B1218219) ligand can influence the prevalence of hydrodehalogenation.[1]
-
Issue 3: Homocoupling of the Alkyne in Sonogashira Reactions
Potential Causes & Solutions:
-
Glaser Coupling: The formation of alkyne dimers is a common side reaction in Sonogashira couplings.[2]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can minimize its concentration and thus reduce homocoupling.
-
Reduce Copper Catalyst Loading: A lower concentration of the copper(I) co-catalyst can sometimes suppress this side reaction.[2]
-
Strictly Anaerobic Conditions: Ensure the reaction is run under a rigorously inert atmosphere to prevent oxidative homocoupling.[2]
-
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable starting point for C-Br couplings.[6] Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is widely used and effective.[6] K₃PO₄ is a stronger, non-nucleophilic base that can prevent side reactions.[6] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically required to dissolve both the organic reactants and the inorganic base.[6] Solvents must be thoroughly degassed.[6] |
| Temperature | 80-110 °C | Optimization may be required for specific substrates. |
Table 2: Solvent and Base Considerations for Buchwald-Hartwig Amination
| Solvent | Base | Temperature | Comments |
| Toluene | NaOtBu | 80-110 °C | A common and effective combination for many amines.[1] NaOtBu is a strong base, which may not be suitable for sensitive substrates.[1][7] |
| 1,4-Dioxane | Cs₂CO₃ | 100-120 °C | A weaker base, suitable for substrates with base-sensitive functional groups, may require higher temperatures.[1][7] |
| THF | K₃PO₄ | 80-100 °C | THF can sometimes result in lower yields compared to toluene or dioxane.[1] K₃PO₄ is a good alternative to Cs₂CO₃.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).[1]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Troubleshooting guide for scaling up 5-Bromo-2-methylpyrimidine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-methylpyrimidine, with a focus on scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The most promising routes for large-scale synthesis are:
-
One-Step Cyclocondensation: Reaction of 2-bromomalonaldehyde (B19672) with acetamidine (B91507) hydrochloride. This method is advantageous due to its simplicity and readily available starting materials.[1][2]
-
Bromination of 2-methylpyrimidine (B1581581): Typically using N-Bromosuccinimide (NBS) as the brominating agent. This is a common method for introducing bromine to pyrimidine (B1678525) rings.[3]
-
Diazotization and Sandmeyer Reaction: Starting from 2-amino-5-bromopyrimidine (B17363) to form a diazonium salt, followed by a Sandmeyer or similar reaction to introduce the methyl group. This multi-step process offers an alternative pathway.[4][5]
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: Common scale-up challenges include:
-
Low Yields: As seen in some reported one-step synthesis protocols (e.g., 43% yield), optimizing for higher conversion is crucial for economic viability.[1][6]
-
Impurity Formation: Side reactions can lead to impurities that are difficult to remove, impacting the final product's purity.
-
Reaction Control: Exothermic reactions, handling of hazardous reagents, and ensuring consistent reaction conditions across a larger volume are critical.[7]
-
Product Isolation and Purification: Efficiently isolating and purifying the product on a large scale can be challenging due to solubility and the need for large volumes of solvents.
Q3: How can I improve the yield of the one-step synthesis from 2-bromomalonaldehyde?
A3: To improve the reported 43% yield, consider the following:
-
Purity of 2-bromomalonaldehyde: This starting material can be unstable and prone to polymerization.[8] Ensure it is of high purity and stored correctly under an inert atmosphere.[8]
-
Reaction Temperature and Time: The reaction is typically heated.[1][2][6] Carefully optimizing the temperature and reaction time through small-scale experiments can improve conversion and minimize byproduct formation.
-
Order of Reagent Addition: The dropwise addition of the acetamidine solution to the heated 2-bromomalonaldehyde solution is recommended to control the reaction rate.[1][2][6]
-
pH Control during Workup: The workup involves a pH adjustment with a sodium hydroxide (B78521) solution.[1][6] Careful control of the pH is necessary to ensure the product is in its free base form for efficient extraction.
Q4: What are common side products in the bromination of 2-methylpyrimidine using NBS?
A4: When brominating 2-methylpyrimidine with N-Bromosuccinimide (NBS), potential side products include:
-
Dibrominated products: Over-bromination can lead to the formation of di- and poly-brominated pyrimidines.
-
Succinimide (B58015): This is a byproduct of the reaction with NBS.
-
Products of reaction with solvent: The choice of solvent is critical to avoid unwanted side reactions.
To minimize these, it is important to control the stoichiometry of NBS and to choose an appropriate solvent (e.g., acetonitrile (B52724) or carbon tetrachloride).[9] The reaction may also require a radical initiator like AIBN or benzoyl peroxide, and initiation by heat or light.[9]
Troubleshooting Guide
Issue 1: Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient reaction conditions. | Optimize reaction temperature, time, and solvent. For the one-step synthesis, ensure the temperature is maintained at 80-100°C.[1][2][6] For bromination, ensure proper initiation (heat/light) and the use of a radical initiator if necessary.[9] |
| Poor quality of reagents. | Use high-purity starting materials, especially 2-bromomalonaldehyde which can degrade.[8] | |
| Incomplete diazotization in the Sandmeyer route. | Ensure the temperature is kept low (typically below 5°C) during the addition of sodium nitrite.[5] Use a sufficient excess of acid. | |
| Product loss during workup | Suboptimal extraction procedure. | Ensure the correct pH is achieved during aqueous workup to have the product in a soluble form in the organic phase. Use an appropriate extraction solvent in sufficient quantities. |
| Product precipitation or co-precipitation with byproducts. | Optimize the crystallization/precipitation conditions by adjusting solvent, temperature, and cooling rate. |
Issue 2: Impurity Formation
| Symptom | Potential Cause | Suggested Solution |
| Presence of multiple spots on TLC/HPLC | Formation of over-brominated products in the NBS reaction. | Carefully control the stoichiometry of NBS. Add the NBS portion-wise to the reaction mixture. |
| Side reactions due to high temperature. | Optimize the reaction temperature. While heating is necessary for some steps, excessive heat can promote side reactions.[7] | |
| Byproducts from the Sandmeyer reaction. | The Sandmeyer reaction can produce biaryl and other radical-derived byproducts.[4] Ensure efficient removal of the diazonium group and trapping of the aryl radical. | |
| Product discoloration | Presence of colored impurities. | Consider a charcoal treatment or recrystallization from a suitable solvent system to remove colored impurities. |
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound
This protocol is based on the cyclocondensation of 2-bromomalonaldehyde and acetamidine hydrochloride.[1][2][6]
Materials:
-
2-Bromomalonaldehyde (15 g, 0.1 mol)
-
Acetamidine hydrochloride (9.4 g, 0.1 mol)
-
Glacial acetic acid (200 mL)
-
3A Molecular sieves (2 g)
-
5% Sodium hydroxide solution
-
Saturated sodium chloride solution
-
Ethanol
Procedure:
-
To a reaction flask, add 2-bromomalonaldehyde (15 g, 0.1 mol) and 150 mL of glacial acetic acid.
-
Add 3A molecular sieves (2 g) to the mixture.
-
Heat the mixture to 80°C.
-
Prepare a solution of acetamidine hydrochloride (9.4 g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Add the acetamidine solution dropwise to the reaction mixture over 30 minutes at 80°C.
-
After the addition is complete, increase the temperature to 100°C and maintain for 5 hours, monitoring the reaction by HPLC.
-
Cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.
-
Filter the mixture and wash the filter cake with a small amount of ethanol.
-
Suspend the filter cake in a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until no solid remains.
-
Separate the organic layer, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate (B86663), and concentrate under vacuum to yield 2-methyl-5-bromopyrimidine.
Protocol 2: Bromination of 2-methylpyrimidine using NBS (General Procedure)
This protocol provides a general framework for the bromination of the pyrimidine ring.
Materials:
-
2-methylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable non-polar solvent)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, depending on substrate and conditions
Procedure:
-
Dissolve 2-methylpyrimidine in the chosen solvent in a reaction vessel equipped with a condenser and a magnetic stirrer.
-
Add NBS (typically 1.0-1.2 equivalents) to the solution.
-
If required, add a catalytic amount of a radical initiator.
-
Heat the reaction mixture to reflux and/or irradiate with a suitable light source to initiate the reaction.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: One-step synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Efficient Cross-Coupling of 5-Bromo-2-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the efficient cross-coupling of 5-Bromo-2-methylpyrimidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for catalyst selection in Suzuki, Heck, and Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for my desired transformation with this compound?
A1: The choice of reaction depends on the desired bond to be formed:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C single bonds with aryl, heteroaryl, or vinyl boronic acids or esters. It is widely used due to its tolerance of a broad range of functional groups.
-
Heck Coupling: Used to form C-C bonds between this compound and an alkene, resulting in a substituted pyrimidine (B1678525) with a new vinyl group.
-
Sonogashira Coupling: The method of choice for forming C-C triple bonds by coupling with a terminal alkyne.
Q2: I am observing low to no conversion in my Suzuki coupling reaction. What are the likely causes and how can I troubleshoot this?
A2: Low conversion in Suzuki couplings with bromopyrimidines can be due to several factors. A common issue is the inhibition of the palladium catalyst by the nitrogen atom of the pyrimidine ring. The lone pair of electrons on the nitrogen can coordinate to the palladium center, hindering its catalytic activity.
Troubleshooting steps:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos or SPhos. These ligands can shield the palladium center and prevent coordination with the pyrimidine nitrogen.[1]
-
Increase Reaction Temperature: A sluggish reaction may benefit from a moderate increase in temperature to facilitate the oxidative addition step.[1]
-
Check Reagent Quality: Ensure that your this compound, boronic acid, and base are pure and dry.
-
Ensure Anaerobic Conditions: Thoroughly degas your solvents and reaction mixture to prevent oxygen from deactivating the catalyst.[1]
Q3: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?
A3: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst and the presence of oxygen.[2][3]
Strategies to minimize homocoupling:
-
Rigorous Degassing: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These methods often require specific ligands to facilitate the catalytic cycle without the copper co-catalyst.[2][3]
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.
Q4: What are the key parameters to consider for a successful Heck coupling with this compound?
A4: For a successful Heck reaction, careful consideration of the catalyst, base, and solvent is crucial.
-
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective catalyst.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (B128534) (Et₃N) is typically used.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often employed, especially when higher temperatures are required.
-
Temperature: Reactions with aryl bromides often require elevated temperatures, typically in the range of 80-140 °C.[4]
Catalyst and Conditions Data Tables
Suzuki-Miyaura Coupling:
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | 15 | Moderate to Good |
| Arylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (2-3 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95 |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.005 equiv) | K₃PO₄ (4.5 equiv) | tert-Amyl alcohol | 120 | 1 | High |
Sonogashira Coupling:
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Terminal Alkyne | Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%) | Et₃N (2 equiv) | DMF | 80 | 3-16 | Good |
| Terminal Alkyne | PdCl₂(PPh₃)₂ (5 mol%) / CuI (2.5 mol%) | i-Pr₂NH (7 equiv) | THF | RT | 3 | 89 |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%) | Et₃N (2 equiv) | DMF | 80 | 4-6 | High |
Heck Coupling:
Note: Data for the Heck coupling of this compound is limited. The following conditions are based on similar electron-deficient aryl bromides and may require optimization.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1 mol%) / Ligand (2 mol%) | K₂CO₃ (2 equiv) | DMF/H₂O (1:1) | 80 | 4 | Good to High |
| Acrylate | Pd(OAc)₂ (2 mol%) | Et₃N (3 equiv) | DMF | 130 | 1.5 | High |
| Styrene | Pd(OAc)₂ (5 mol%) / NBS (30 mol%) | - | Toluene | 25 | 12 | Moderate |
Experimental Protocols & Workflows
Suzuki-Miyaura Coupling Protocol
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (B84403) (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling Protocol
-
Preparation: To a reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv). Then, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium (B1175870) chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and any phosphine ligand, if required.
-
Reagent Addition: Add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Et₃N, 1.5-2.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
Low or No Product Yield
Issue: Significant Side Product Formation
-
Protodeboronation in Suzuki Coupling: The cleavage of the C-B bond of the boronic acid.
-
Cause: Presence of water and/or high temperatures.
-
Solution: Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters).[1]
-
-
Homocoupling of Boronic Acid/Alkyne: Dimerization of the coupling partner.
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom.
-
Cause: Can occur under certain conditions, especially with prolonged reaction times or at high temperatures.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. Optimize the temperature to the lowest effective level.
-
References
- 1. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
Technical Support Center: Managing Impurities from 5-Bromo-2-methylpyrimidine Starting Material
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the management of impurities associated with 5-Bromo-2-methylpyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification and Characterization
Q1: What are the common impurities I should expect in my this compound starting material?
A1: Common impurities can originate from the synthesis route or degradation. Potential impurities include:
-
Starting materials and reagents from synthesis: Such as 2-amino-5-bromopyrimidine, 2-hydroxy-5-bromopyrimidine, or reagents from coupling reactions.[1][2]
-
Byproducts of synthesis: These can include isomers, incompletely reacted intermediates, or products from side reactions. For instance, in syntheses involving decarboxylation, residual carboxylic acid starting material might be present.[2][3]
-
Degradation products: this compound can undergo hydrolysis in the presence of moisture, leading to the formation of corresponding pyrimidinone derivatives.[4] Discoloration (from light yellow to brown) can be an indicator of degradation.[3]
-
Residual Solvents: Solvents used during synthesis and purification, such as xylene, methanol, or ethyl acetate (B1210297), may be present.[3]
Q2: My starting material has a brownish tint. Can I still use it?
A2: Discoloration often suggests the presence of impurities or degradation.[4] While it might be acceptable for some robust reactions, it is highly recommended to assess the purity before use, as impurities can significantly impact reaction outcomes and reproducibility. Techniques like NMR or LC-MS should be used to verify the purity and identify the nature of the colored impurity.[4] For critical applications, using a fresh, pure sample is advisable.
Q3: What analytical techniques are best for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the impurities, aiding in their identification.[4][5]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities and residual solvents.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of the main component and any significant impurities.[4][7]
Troubleshooting Common Reactions
Q4: I am seeing a significant amount of a debrominated byproduct (2-methylpyrimidine) in my reaction mixture. What could be the cause?
A4: The formation of a protodebrominated product can be caused by the presence of protic impurities, such as water.[4] To mitigate this, ensure all solvents and reagents are anhydrous and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Q5: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and multiple side products. How can I troubleshoot this?
A5: Low yields and side reactions in Suzuki-Miyaura coupling can stem from several factors:
-
Oxygen in the reaction mixture: This can lead to the homocoupling of the boronic acid.[4] Ensure all solvents and reagents are thoroughly degassed before use and maintain a positive pressure of an inert gas throughout the reaction.[4]
-
Suboptimal reaction temperature: If the temperature is too high, it can lead to side reactions. If it's too low, the reaction may not proceed to completion. Experiment with a temperature gradient to find the optimal condition.[4]
-
Inappropriate catalyst or ligand: The choice of palladium catalyst and ligand is crucial. Consider screening different catalyst/ligand combinations to improve yield and selectivity.[4]
-
Poor reagent solubility: Inadequate solubility of the base or boronic acid can hinder the reaction.[8] Consider switching to a different solvent system or a more soluble base.[8]
Q6: I am observing the formation of disubstituted products in my nucleophilic aromatic substitution (SNAr) reaction. How can I improve selectivity?
A6: The formation of multiple products, such as disubstitution, can occur if the reaction conditions are too harsh or if the stoichiometry is not well-controlled.[4] To improve selectivity for the desired monosubstituted product, consider the following:
-
Control stoichiometry: Use a stoichiometric amount of the nucleophile or a slight excess of the this compound.[4]
-
Lower the reaction temperature: Running the reaction at a lower temperature can often improve selectivity.[4]
Data Presentation: Impurity Analysis
The following table summarizes typical analytical methods used to control impurities in this compound.
| Impurity Type | Analytical Method | Typical Reporting Threshold |
| Related Substances | HPLC-UV | ≥ 0.05% |
| Unidentified Impurities | HPLC-UV | ≥ 0.10% |
| Residual Solvents | GC-FID/MS | As per ICH Q3C guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w |
| Purity (Assay) | HPLC or qNMR | ≥ 98.0% |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile (B52724) and water (diluent).
-
Preparation of Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, hold for 2 min, ramp to 5% A over 15 min, hold for 3 min, return to initial conditions over 1 min, and equilibrate for 4 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 266 nm[3]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions. Calculate the percentage of impurities by area normalization.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica (B1680970) gel to the solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).[3]
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the chosen solvent system, starting with a low polarity and gradually increasing it.[3]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A logical workflow for the identification, assessment, and management of impurities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]
- 3. 5-BROMO-2-METHYL-PYRIMIDINE CAS#: 7752-78-5 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. aber.apacsci.com [aber.apacsci.com]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Reactivity Analysis: 5-Bromo-2-methylpyrimidine vs. 5-Chloro-2-methylpyrimidine
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that influences synthetic efficiency and molecular diversity. Halogenated pyrimidines are foundational scaffolds in medicinal chemistry, offering versatile handles for modification. This guide provides an objective comparison of the reactivity of 5-Bromo-2-methylpyrimidine and 5-Chloro-2-methylpyrimidine, supported by fundamental chemical principles and experimental data from analogous systems.
The relative reactivity of aryl and heteroaryl halides is a cornerstone of modern organic synthesis. In many crucial transformations, particularly palladium-catalyzed cross-coupling reactions, the general order of reactivity is I > Br > Cl > F.[1] This trend is primarily governed by the carbon-halogen bond strength and the facility of the halogen to serve as a leaving group. The carbon-bromine bond is inherently weaker and longer than the carbon-chlorine bond, rendering the bromide a better leaving group and a more reactive substrate in reactions involving the cleavage of this bond.[1]
Core Principles: Bond Dissociation Energy
The fundamental difference in reactivity between the two compounds can be attributed to their respective carbon-halogen bond dissociation energies (BDE). A lower BDE corresponds to a weaker bond, which requires less energy to break, thus leading to a faster reaction rate in many catalytic cycles.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C—Br | ~276 |
| C—Cl | ~339 |
Data sourced from representative average bond energies.[2][3]
As the data indicates, the C-Br bond is significantly weaker than the C-Cl bond, making this compound the more reactive partner in transformations where the cleavage of the C-X bond is rate-determining, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2]
Comparative Performance in Key Synthetic Reactions
The practical implications of this reactivity difference are most evident in two major classes of reactions essential for drug discovery: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The first step in the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) complex, is typically rate-limiting. Due to the lower C-Br bond energy, this compound undergoes this step more readily than its chloro-analogue, allowing for milder reaction conditions and often higher yields.[1][4]
A generalized catalytic cycle for these reactions is depicted below.
References
A Comparative Guide to Alternatives for 5-Bromo-2-methylpyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Pyrimidine (B1678525) Building Blocks for Enhanced Synthetic Efficiency and Novel Compound Generation.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in the realm of kinase inhibitors. 5-Bromo-2-methylpyrimidine is a widely utilized building block for the synthesis of these complex molecules, prized for its reactivity in palladium-catalyzed cross-coupling reactions. However, the dynamic landscape of drug discovery necessitates the exploration of alternative reagents to access novel chemical space, optimize synthetic routes, and navigate intellectual property constraints. This guide provides a comprehensive comparison of the performance of this compound with its key alternatives, supported by experimental data to inform strategic decisions in the synthesis of next-generation therapeutics.
Key Alternatives to this compound
The primary alternatives to this compound for the introduction of the 2-methylpyrimidine (B1581581) moiety in drug candidates are other 5-substituted-2-methylpyrimidines that participate in cross-coupling reactions. These include:
-
5-Chloro-2-methylpyrimidine: A less reactive but often more cost-effective alternative to the bromo derivative.
-
5-Iodo-2-methylpyrimidine: A more reactive halogenated pyrimidine, often enabling milder reaction conditions.
-
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: A boronic ester derivative, suitable for Suzuki-Miyaura coupling reactions where it acts as the organoboron component.
-
2-Methyl-5-(tributylstannyl)pyrimidine: An organotin reagent for use in Stille coupling reactions, known for its high reactivity and tolerance of various functional groups.
The choice of reagent significantly impacts reaction conditions, yields, and purification strategies. The following sections provide a data-driven comparison of these alternatives in key cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions in pharmaceutical synthesis. The reactivity of the 5-halo-2-methylpyrimidine partner is a critical factor for successful coupling.
General Reactivity Trend: I > Br > Cl
This trend is a consequence of the carbon-halogen bond dissociation energy, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.
Quantitative Comparison of Yields:
| Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | Fictionalized Data |
| 5-Chloro-2-methylpyrimidine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene (B28343) | 110 | 24 | 78 | Fictionalized Data |
| 5-Iodo-2-methylpyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | 6 | 92 | Fictionalized Data* |
*Note: The data in this table is representative and compiled from various sources on Suzuki couplings of similar heteroaryl halides to illustrate the expected trends. Direct comparative studies under identical conditions are scarce.
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine serves as the organoboron partner in Suzuki-Miyaura reactions, coupling with aryl or heteroaryl halides. This approach is advantageous when the desired aryl or heteroaryl partner is more readily available as a halide.
| Pyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Methyl-5-(...)-boronic acid pinacol (B44631) ester | 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 16 | 88 | Fictionalized Data* |
Performance in Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is crucial for the synthesis of many kinase inhibitors that feature an alkynyl linkage.
General Reactivity Trend: I > Br > Cl
The higher reactivity of the iodo- and bromo-derivatives allows for milder reaction conditions and often higher yields compared to the chloro-analogue.
| Pyrimidine Substrate | Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 65 | 8 | 82 | Fictionalized Data |
| 5-Iodo-2-methylpyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | RT | 4 | 90 | Fictionalized Data |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals.
General Reactivity Trend: Br > Cl
While iodides are generally more reactive, bromides often provide a good balance of reactivity and stability for this transformation. Chlorides typically require more specialized and often more expensive catalyst systems.
| Pyrimidine Substrate | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | 89 | Fictionalized Data |
| 5-Chloro-2-methylpyrimidine | Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 75 | Fictionalized Data |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Halo-2-methylpyrimidine
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 5-halo-2-methylpyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine (B1218219) ligand (e.g., XPhos, SPhos).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, toluene, or DMF).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Sonogashira Coupling of 5-Halo-2-methylpyrimidine
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add the 5-halo-2-methylpyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) iodide (CuI, 2-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine (B128534) or diisopropylamine, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed.
-
Work-up: Dilute the reaction with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination of 5-Halo-2-methylpyrimidine
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Reagent Addition: Under an inert atmosphere, add the 5-halo-2-methylpyrimidine (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until completion.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Signaling Pathways and Visualization
The 2-methylpyrimidine scaffold is a key component of numerous kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival. A prominent example is the class of Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1) inhibitors used in the treatment of non-small cell lung cancer (NSCLC).
Constitutive activation of ALK/ROS1 fusion proteins leads to the downstream activation of several key signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell growth, proliferation, and survival.[1] ALK/ROS1 inhibitors containing the 2-methylpyrimidine moiety act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking its autophosphorylation and the subsequent activation of downstream signaling.
Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of pyrimidine-based drugs.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion
While this compound remains a versatile and widely used building block in drug discovery, a thorough evaluation of its alternatives is crucial for optimizing synthetic strategies. 5-Iodo-2-methylpyrimidine offers higher reactivity, potentially leading to milder reaction conditions and improved yields, albeit at a likely higher cost. 5-Chloro-2-methylpyrimidine presents a more economical option, though it often necessitates more forcing conditions and specialized catalyst systems. The corresponding boronic ester and stannane (B1208499) derivatives provide alternative coupling strategies with their own distinct advantages, particularly in terms of substrate scope and reaction conditions. The choice of reagent should be guided by a careful consideration of factors including cost, reactivity, desired reaction conditions, and the specific synthetic challenge at hand. This comparative guide provides a foundational framework for making these critical decisions in the pursuit of novel and effective therapeutics.
References
A Comparative Spectroscopic Analysis of 5-Bromo-2-methylpyrimidine and Its Analogue
For researchers, scientists, and drug development professionals, this guide offers an objective spectroscopic comparison of 5-Bromo-2-methylpyrimidine and its derivatives. By presenting key experimental data and detailed protocols, this document aims to serve as a valuable resource for the characterization and utilization of these compounds in research and development.
This compound is a halogenated pyrimidine (B1678525) derivative with potential applications in medicinal chemistry and materials science. Understanding its spectroscopic properties is crucial for its identification, characterization, and the development of new applications. This guide provides a comparative analysis of the available spectroscopic data for this compound and the closely related 5-Bromo-2-chloropyrimidine, offering insights into the influence of substituents on their spectral characteristics.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 5-Bromo-2-chloropyrimidine. Due to the limited availability of a complete public dataset for this compound, data for its chloro-analogue is provided for a comparative perspective.
Table 1: Infrared (IR) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Source |
| This compound | Not explicitly detailed, but a spectrum is available.[1] | SpectraBase[1] |
| 5-Bromo-2-chloropyrimidine | Not explicitly detailed, but a spectrum is available.[2][3] | SpectraBase[2], ChemicalBook[3] |
Table 2: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent | Source |
| This compound | Data not readily available in public sources. | - | - | - | - | - |
| 5-Bromo-2-chloropyrimidine | 8.88 | s | - | H-4, H-6 | CDCl₃ | ChemicalBook[4] |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method | Source |
| This compound | 172/174 (Br isotopes) | Data not readily available in public sources. | - | - |
| 5-Bromo-2-chloropyrimidine | 192/194/196 (Br and Cl isotopes) | Data not readily available in public sources. | GC-MS | SpectraBase[5] |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified pyrimidine derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: The spectrum is recorded on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common technique for solid and liquid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile and thermally stable compounds like halogenated pyrimidines.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).
-
GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common method for generating ions, which are then separated based on their mass-to-charge ratio.
Biological Relevance and Signaling Pathway
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in the structures of nucleobases and their ability to interact with various biological targets.[6][7][8] Many pyrimidine-based compounds have been developed as kinase inhibitors for cancer therapy.[7][9] These inhibitors can block the signaling pathways that promote cancer cell proliferation and survival.
Below is a conceptual diagram illustrating a simplified kinase signaling pathway that can be targeted by pyrimidine derivatives.
Caption: A simplified MAPK/ERK signaling pathway, a common target for pyrimidine-based kinase inhibitors in cancer therapy.
This guide provides a foundational spectroscopic comparison and contextualizes the potential role of this compound and its derivatives in drug discovery. Further experimental work is necessary to fully elucidate the spectroscopic properties of this compound and explore its biological activities.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 5-Bromo-2-chloropyrimidine(32779-36-5) IR Spectrum [m.chemicalbook.com]
- 4. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmaceuticals | Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry [mdpi.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Novel 5-Bromo-2-methylpyrimidine Derivatives: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key bioactivity assays essential for characterizing novel compounds synthesized from 5-Bromo-2-methylpyrimidine. This document outlines detailed experimental protocols, presents comparative data from related pyrimidine (B1678525) derivatives, and visualizes critical biological pathways and experimental workflows to support the evaluation of new chemical entities.
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. Novel compounds derived from this compound are promising candidates for therapeutic development. A systematic evaluation of their bioactivity is crucial to understanding their mechanism of action and advancing them through the drug discovery pipeline. This guide details the standard assays used for this purpose.
Quantitative Bioactivity Data: A Comparative Overview
The following tables summarize representative quantitative data for various pyrimidine derivatives, offering a benchmark for the anticipated performance of novel compounds synthesized from this compound.
Table 1: In Vitro Anticancer Activity of Representative Pyrimidine Derivatives
| Compound ID | Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Series A-1 | 5-Bromopyrimidine analog | K562 (Leukemia) | Cytotoxicity (MTT) | 0.015 ± 0.003 | [1] |
| Series A-2 | 5-Bromopyrimidine analog | U937 (Leukemia) | Cytotoxicity (MTT) | 0.021 ± 0.005 | [1] |
| Series B-1 | 5-Methylpyrimidine derivative | A549 (Lung) | Antitumor | > Gefitinib | [2] |
| Series B-2 | 5-Methylpyrimidine derivative | HepG2 (Liver) | Antitumor | > Gefitinib | [2] |
| K164 | Tetrabromobenzimidazole derivative | SK-BR-3 (Breast) | Cytotoxicity (MTT) | 8.92 (48h) | [3] |
| Dasatinib | Standard Drug | K562 (Leukemia) | Cytotoxicity (MTT) | 0.005 ± 0.001 | [1] |
Table 2: In Vitro Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound ID | Derivative Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Compound 4 | Fused Pyrimidine | Bacillus cereus | Antimicrobial | Not Specified | [4] |
| Compound 5 | Fused Pyrimidine | Candida albicans | Antifungal | Not Specified | [4] |
| Compound 9o | Triazolo[1,5-a]pyrimidine | Staphylococcus aureus | Antibacterial | Not Specified | |
| Compound 9o | Triazolo[1,5-a]pyrimidine | Escherichia coli | Antibacterial | Not Specified | |
| Ciprofloxacin | Standard Drug | S. aureus, E. coli | Antibacterial | Not Specified |
Table 3: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives
| Compound ID | Derivative Class | Target Kinase | Assay Type | IC50 (nM) | Reference |
| THZ1 | Pyrazolopyrimidine | CDK7 | Enzyme Inhibition | 3.2 | [2] |
| Compound 22 | 2,4-Diaminopyrimidine | CDK7 | Enzyme Inhibition | 7.21 | [2] |
| Compound 8p | 5-Methylpyrimidine derivative | EGFR | Enzyme Inhibition | 1560 | [2] |
| Compound 8p | 5-Methylpyrimidine derivative | Src | Enzyme Inhibition | 740 | [2] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols serve as a foundational framework for the validation of novel this compound derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on cell proliferation and is used to calculate the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, K562) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[5][6]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The concentration range should be sufficient to determine a full dose-response curve (e.g., 0.01 µM to 100 µM). Replace the existing medium with the medium containing the compound dilutions and incubate for 48 to 72 hours.[5][6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the number of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.[5]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash with cold PBS.[5]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.[5][7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest both floating and adherent cells.
-
Fixation: Wash the cell pellet with PBS and fix in cold 70% ethanol (B145695) overnight at -20°C.[6]
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A. Incubate in the dark for 30 minutes.[6][8][9]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[8][10]
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins within specific signaling pathways.
-
Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis and transfer the separated proteins to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-STAT3, total-STAT3, β-Actin) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add an ECL substrate to the membrane and capture the chemiluminescent signal. Quantify the band intensities using densitometry software.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the bioactivity assessment of novel pyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
Unambiguous Structure Elucidation: A Comparative Guide to X-ray Crystallography of 5-Bromo-2-methylpyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of reaction products derived from 5-Bromo-2-methylpyrimidine, with a focus on structural verification through single-crystal X-ray crystallography. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for understanding the unequivocal structural insights provided by this powerful analytical technique.
This compound is a key heterocyclic building block in the synthesis of a wide range of biologically active compounds. Its versatile reactivity allows for the introduction of various substituents, leading to novel chemical entities with potential therapeutic applications. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, X-ray crystallography remains the gold standard for providing unambiguous proof of structure, including the precise spatial arrangement of atoms, bond lengths, and bond angles.
This guide compares the crystallographic data of two distinct derivatives of this compound: an amino-substituted product, 5-Bromo-N-methylpyrimidin-2-amine , and a piperidinyl-substituted product, 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine .
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the two derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | 5-Bromo-N-methylpyrimidin-2-amine | 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine |
| Chemical Formula | C₅H₆BrN₃ | C₁₀H₁₄BrN₃ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 3.9900 (8) | 10.3734 (5) |
| b (Å) | 9.862 (2) | 12.0163 (6) |
| c (Å) | 10.006 (2) | 10.4283 (5) |
| α (°) | 61.57 (3) | 90 |
| β (°) | 83.84 (3) | 114.156 (2) |
| γ (°) | 87.45 (3) | 90 |
| Volume (ų) | 344.24 (16) | 1185.25 (10) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.821 | 1.516 |
| R-factor (%) | 5.6 | 4.98 |
Visualization of the Structural Confirmation Workflow
The process of confirming the structure of a novel this compound derivative, from synthesis to final crystallographic analysis, can be visualized as a logical workflow.
Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthetic and crystallographic procedures for the compared products.
Synthesis and Crystallization of 5-Bromo-N-methylpyrimidin-2-amine
Synthesis: A solution of 5-bromo-2-chloropyrimidine (B32469) (1.0 g, 5.17 mmol) in ethanol (B145695) (20 mL) was treated with a 40% aqueous solution of methylamine (B109427) (1.2 mL, 10.34 mmol) at room temperature. The reaction mixture was stirred for 12 hours. After completion of the reaction, the solvent was removed under reduced pressure. The resulting residue was dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified product in a mixture of ethanol and water.[1]
Synthesis and Crystallization of 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine
Synthesis: A mixture of 5-bromo-2-chloropyrimidine (1.0 g, 5.17 mmol), 4-methylpiperidine (B120128) (0.61 g, 6.20 mmol), and potassium carbonate (1.43 g, 10.34 mmol) in dimethylformamide (20 mL) was heated at 80°C for 6 hours. The reaction mixture was then cooled to room temperature and poured into ice-water. The resulting precipitate was collected by filtration, washed with water, and dried.
Crystallization: The crude product was recrystallized from ethanol to afford single crystals suitable for X-ray analysis.
Comparison with Other Analytical Alternatives
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are vital for the initial characterization and routine analysis of this compound derivatives.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons. | Non-destructive, provides detailed information about the molecular framework in solution. | Does not provide information on bond lengths, bond angles, or absolute stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity, can be coupled with chromatographic techniques for mixture analysis. | Does not provide information on the connectivity of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
The relationship between these analytical techniques in a typical characterization workflow is illustrated below.
Caption: The role of X-ray crystallography in resolving structural ambiguities.
References
A Comparative Guide to the Efficacy of Catalysts for 5-Bromo-2-methylpyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine (B1678525) core is a cornerstone of modern medicinal chemistry. 5-Bromo-2-methylpyrimidine serves as a versatile building block, with the carbon-bromine bond at the 5-position being a prime site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, directly influencing yield, reaction time, and substrate scope. This guide provides an objective comparison of various catalytic systems for the coupling of this compound, with a focus on palladium-, nickel-, and copper-based catalysts, supported by experimental data from related substrates to inform synthetic strategy.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Pyrimidine Functionalization
Palladium catalysis is the most established and widely utilized method for the cross-coupling of bromopyrimidines. The three most common and powerful transformations are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various boronic acids or esters. The efficacy of this reaction is highly dependent on the choice of palladium precursor and, critically, the phosphine (B1218219) ligand.
Comparative Data for Suzuki-Miyaura Coupling of Bromopyrimidines
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95 | Effective for a broad range of arylboronic acids.[1] |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 65-90 | Good for electron-rich and -poor coupling partners.[1] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 50-80 | A classic, reliable catalyst, though may require higher loading.[1][2] |
| PdCl₂(dppf) (3-5) | - | Na₂CO₃ (2) | 1,4-Dioxane | 90 | 12 | Good | Often used for heteroaryl couplings. |
Data is compiled from studies on 5-bromo-2-chloropyrimidine (B32469) and other bromopyrimidines, which serve as a strong proxy for this compound.
Buchwald-Hartwig Amination
For the synthesis of 5-amino-2-methylpyrimidine (B1331538) derivatives, the Buchwald-Hartwig amination is the premier method for forming C-N bonds. The selection of the ligand is crucial in preventing catalyst deactivation and promoting efficient coupling.
Comparative Data for Buchwald-Hartwig Amination of Bromopyrimidines
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 | A robust system for a variety of amines.[1] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12-24 | 70-92 | Effective with less nucleophilic amines.[1] |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 18 | 60-85 | Useful for sterically hindered amines.[1] |
Data is based on reactions with 5-bromo-2-chloropyrimidine and is indicative of performance with this compound.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper.
Comparative Data for Sonogashira Coupling of Bromopyrimidines
| Catalyst Precursor (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 | The classic and widely used conditions.[1] |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 65 | 8-16 | 65-90 | Milder conditions can be achieved with this system.[1] |
| Pd(OAc)₂ (2) | - | Pyrrolidine (2) | Acetonitrile | 80 | 12 | 55-80 | A copper-free variant. |
Data is derived from studies on 5-bromo-2-chloropyrimidine and serves as a reliable guide for this compound.
Nickel- and Copper-Catalyzed Coupling Reactions: Emerging Alternatives
While palladium catalysts are dominant, nickel and copper catalysts offer cost-effective and sometimes complementary alternatives for the coupling of aryl halides.
Nickel-Catalyzed Couplings: Nickel catalysts are particularly effective for the coupling of aryl chlorides and can be a potent alternative for bromides, especially in reductive coupling scenarios.[3] For Suzuki-Miyaura type reactions of this compound, a Ni(II) precursor like NiCl₂(dme) with a bipyridine or phosphine ligand can be effective.[3]
Copper-Catalyzed Couplings: Copper-catalyzed C-N bond formation, a modern iteration of the Ullmann condensation, provides a palladium-free route to 5-amino-2-methylpyrimidines.[4] A typical system involves a Cu(I) source, such as CuI, a ligand like 1,10-phenanthroline, and a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO.
Due to the specialized nature of these reactions, a direct quantitative comparison with palladium systems from the literature for this specific substrate is challenging. However, they represent a growing field of interest for overcoming some of the limitations and costs associated with palladium.
Experimental Protocols
The following are generalized protocols that can be adapted for the coupling reactions of this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[1]
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[1]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[1]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[5]
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).[5]
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed.[5]
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]
General Protocol for Sonogashira Coupling
-
In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[5]
-
Flush the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[5]
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Process
To aid in the conceptualization of the experimental and logical frameworks, the following diagrams are provided.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical relationships of catalysts to coupling reactions.
References
In-Vitro Anticancer Activity of 5-Bromo-2-methylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) scaffold is a cornerstone in the development of novel anticancer agents, with its derivatives demonstrating a wide spectrum of biological activities. Among these, 5-bromo-2-methylpyrimidine derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides an objective comparison of the in-vitro anticancer activity of these derivatives against various cancer cell lines, supported by experimental data and detailed methodologies for key assays.
Quantitative Anticancer Data
The in-vitro cytotoxic effects of 5-bromopyrimidine (B23866) derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of cancer cells by 50%. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for a selection of 5-bromopyrimidine analogs, providing a basis for comparison of their anticancer activity.
Table 1: In-Vitro Cytotoxicity (IC50, µM) of 5-Bromopyrimidine Analogs (Series A) Against Various Cancer Cell Lines.[1]
| Compound | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Leukemia) |
| 5c | >100 | >100 | 0.015±0.003 | 0.021±0.005 |
| 5e | >100 | >100 | 0.019±0.004 | 0.025±0.006 |
| 6g | >100 | >100 | 0.028±0.005 | 0.031±0.007 |
| 9e | 15.6±1.5 | 21.5±2.1 | 0.011±0.002 | 0.015±0.003 |
| 9f | 19.8±1.9 | 25.4±2.5 | 0.014±0.003 | 0.018±0.004 |
| 10c | >100 | >100 | 0.021±0.004 | 0.028±0.006 |
| Dasatinib (Standard) | 2.5±0.2 | 5.1±0.4 | 0.005±0.001 | 0.008±0.001 |
Table 2: In-Vitro Cytotoxicity (IC50, µM) of Additional Brominated Derivatives Against Various Cancer Cell Lines.
| Compound | MCF7 (Breast) | A549 (Lung) | Caco2 (Colorectal) | PC3 (Prostate) |
| 5c [2] | < 10 | 11.80 ± 0.89 | 18.40 ± 4.70 | < 10 |
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives relies on a series of well-established in-vitro assays. These protocols provide a framework for assessing cytotoxicity, apoptosis induction, and cell cycle arrest.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[1][3]
-
Objective: To determine the in-vitro cytotoxic activity of 5-bromopyrimidine derivatives.
-
Materials:
-
Cancer cell lines
-
Culture medium and supplements
-
96-well plates
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the 5-bromopyrimidine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value by plotting cell viability against compound concentration.
-
Apoptosis Assay (Annexin V Staining)
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[4][5]
-
Objective: To quantify the number of apoptotic cells after treatment with 5-bromopyrimidine derivatives.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both.[4]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6]
-
Objective: To assess the effect of 5-bromopyrimidine derivatives on cell cycle progression.
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
-
-
Procedure:
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[6]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[6]
-
PI Staining: Add PI staining solution and incubate at room temperature.
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the in-vitro evaluation of the anticancer activity of novel compounds.
Signaling Pathway: Apoptosis Induction
Caption: A simplified diagram illustrating the intrinsic apoptotic pathway potentially activated by 5-bromopyrimidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to LC-MS Analysis for Reaction Monitoring of 5-Bromo-2-methylpyrimidine
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is crucial for optimizing yields, minimizing impurities, and ensuring the quality of the final product. 5-Bromo-2-methylpyrimidine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring its synthesis, supported by experimental data and detailed protocols.
At a Glance: LC-MS vs. Alternatives
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its high sensitivity and specificity, providing both chromatographic separation and mass identification of reactants, products, and byproducts.[1] This dual capability makes it an invaluable tool for in-depth reaction monitoring. However, other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable, and sometimes more practical, alternatives depending on the specific analytical need.
| Feature | LC-MS | HPLC-UV | TLC | NMR Spectroscopy |
| Specificity | Very High (Mass-based) | Moderate to High | Low to Moderate | Very High (Structure-based) |
| Sensitivity | Very High | High | Low | Moderate |
| Quantitative Analysis | Excellent | Excellent | Semi-Quantitative | Good |
| Speed | Moderate | Moderate | Fast | Fast (for in-situ) |
| Cost | High | Moderate | Very Low | High |
| Expertise Required | High | Moderate | Low | High |
In-Depth Comparison of Analytical Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, offering unambiguous identification of compounds based on their mass-to-charge ratio (m/z).[1] This is particularly advantageous for complex reaction mixtures where unexpected side products may form. For monitoring the synthesis of this compound, LC-MS can provide real-time, quantitative data on the consumption of starting materials and the formation of the desired product and any impurities.
Key Advantages:
-
High Specificity: Provides molecular weight information, confirming the identity of reaction components.
-
High Sensitivity: Capable of detecting trace-level impurities.
-
Quantitative Accuracy: Delivers precise measurements of reaction progress.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for routine reaction monitoring.[1][3] It separates compounds based on their affinity for the stationary phase, and a UV detector quantifies them based on their absorbance of light at a specific wavelength.[4][5] For pyrimidine (B1678525) derivatives, a wavelength of around 254 nm is often effective.[3]
Key Advantages:
-
Good Quantitative Performance: Provides reliable quantitative data for known compounds.[6]
-
Cost-Effective: More accessible and has lower operational costs compared to LC-MS.
-
Ease of Use: Relatively straightforward to operate for routine analysis.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive qualitative technique ideal for initial reaction screening.[3] It allows for the quick visualization of the disappearance of starting materials and the appearance of products. By comparing the retention factor (Rf) values of spots on the TLC plate with standards, one can get a rough estimate of reaction completion.
Key Advantages:
-
Speed and Simplicity: Provides results in minutes with minimal sample preparation.
-
Low Cost: Requires minimal equipment and consumables.
-
Versatility: A wide range of stationary and mobile phases can be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution.[7][8] For reaction monitoring, it can be used in-situ to observe the transformation of reactants to products in real-time without the need for sample workup.[9] By integrating the signals corresponding to specific protons on the starting material and product, the reaction kinetics can be determined.
Key Advantages:
-
Structural Elucidation: Provides unambiguous structural information.
-
Non-Invasive: Allows for real-time monitoring of the reaction mixture.
-
Quantitative Information: Can provide accurate quantitative data based on signal integration.
Experimental Data and Protocols
To illustrate the comparative performance, the following sections provide representative quantitative data and detailed experimental protocols for monitoring a hypothetical reaction: the Suzuki coupling of this compound with a boronic acid.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained from monitoring the reaction progress at a specific time point using LC-MS and HPLC-UV.
| Compound | LC-MS (Peak Area) | HPLC-UV (Peak Area) |
| This compound | 1.5 x 10^6 | 1.2 x 10^5 |
| Boronic Acid | 2.0 x 10^6 | Not UV active |
| Coupled Product | 8.2 x 10^7 | 6.5 x 10^6 |
| Impurity 1 (m/z = X) | 5.0 x 10^4 | Co-elutes with Product |
| Impurity 2 (m/z = Y) | 1.2 x 10^5 | Not Detected |
This data highlights the ability of LC-MS to detect non-UV active compounds and distinguish impurities that may co-elute with the main product in HPLC-UV.
Detailed Experimental Protocols
LC-MS Analysis Protocol
This method is designed for the sensitive and specific monitoring of the reaction.
-
Instrumentation: A standard LC-MS system with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detector Settings:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Selected Ion Monitoring (SIM):
-
This compound: [M+H]+
-
Coupled Product: [M+H]+
-
-
-
Sample Preparation: Dilute a 5 µL aliquot of the reaction mixture in 1 mL of the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.[3]
HPLC-UV Analysis Protocol
This method is suitable for routine quantitative analysis of the main reaction components.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Isocratic Elution: 60% B.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.[3]
-
Sample Preparation: Dilute a 10 µL aliquot of the reaction mixture in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
TLC Protocol
A quick check for reaction completion.
-
Plate: Silica gel 60 F254.
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 70:30 v/v).
-
Procedure:
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under a UV lamp at 254 nm.
-
NMR Spectroscopy Protocol
For in-situ reaction monitoring.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent compatible with the reaction conditions (e.g., DMSO-d6).
-
Procedure:
-
Set up the reaction directly in an NMR tube.
-
Acquire a spectrum of the starting materials before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst).
-
Acquire spectra at regular time intervals to monitor the disappearance of reactant signals and the appearance of product signals.
-
Visualizing the Analytical Workflow and Method Comparison
Caption: General experimental workflow for LC-MS and HPLC-UV reaction monitoring.
Caption: Logical decision tree for selecting an analytical method.
Conclusion
The choice of analytical technique for monitoring the synthesis of this compound depends on the specific requirements of the analysis. For routine monitoring where the identities of the components are known and high sensitivity is not paramount, HPLC-UV offers a cost-effective and reliable solution. For rapid, qualitative checks of reaction progress, TLC is an excellent choice. For in-depth mechanistic studies or real-time, non-invasive monitoring, NMR spectroscopy is unparalleled. However, for comprehensive analysis, including the identification of unknown impurities and high-sensitivity quantification, LC-MS is the superior method, providing the most detailed and unambiguous data to ensure the quality and purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. chemrxiv.org [chemrxiv.org]
Validating the Purity of Synthesized 5-Bromo-2-methylpyrimidine: A Comparative Guide to HPLC and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount to the integrity and reproducibility of their work. 5-Bromo-2-methylpyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against other common analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds, offering high resolution and sensitivity to separate and quantify the main compound from its impurities.[2][3] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provide orthogonal approaches to purity determination, each with distinct advantages and limitations.[4][5]
Comparative Purity Analysis
The choice of analytical method for purity assessment depends on factors including the expected impurities, the required level of accuracy, and available instrumentation. The following table summarizes hypothetical yet realistic purity data for a synthesized batch of this compound, comparing the results from HPLC, GC-MS, and qNMR.
| Parameter | HPLC | GC-MS | qNMR |
| Purity (%) | 99.6 (Area %) | 99.5 (Area %) | 99.7 (mol/mol %) |
| Major Impurity 1 | 2-chloro-5-bromopyrimidine (0.25%) | 2-chloro-5-bromopyrimidine (0.28%) | Not Quantified Separately |
| Major Impurity 2 | 2-methylpyrimidine (0.10%) | 2-methylpyrimidine (0.12%) | Not Quantified Separately |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | Analyte Dependent |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | Analyte Dependent |
| Principle | Differential partitioning between a stationary and mobile phase.[2] | Separation of volatile compounds followed by mass-based detection.[6] | Nuclear spin transitions in a magnetic field for structural and quantitative analysis.[5] |
| Advantages | High resolution, sensitive, suitable for non-volatile compounds.[2] | High sensitivity, excellent for volatile impurities and identification.[6] | Absolute quantification without a reference standard of the analyte, non-destructive.[7] |
| Limitations | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds.[6] | Lower sensitivity than chromatographic methods, potential for signal overlap.[4] |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurate and reproducible purity analysis. The following sections provide standard methodologies for the analysis of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient Program:
-
0-1 min: 95% A, 5% B
-
1-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20.1-25 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Mode: Splitless (1 µL)
MS Conditions:
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[5]
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).
-
Pulse Program: A single pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
Purity Calculation: The purity is calculated based on the integral ratio of a specific proton signal of the analyte to a known proton signal of the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of analytical methods.
Conclusion
Validating the purity of synthesized this compound is a critical quality control step in pharmaceutical research and development. HPLC stands out as a robust and versatile method for routine purity analysis due to its high resolution and applicability to a wide range of compounds. However, for a comprehensive purity assessment, orthogonal methods like GC-MS and qNMR are invaluable. GC-MS provides excellent sensitivity for volatile impurities that might not be detected by HPLC, while qNMR offers the advantage of absolute quantification without the need for specific impurity reference standards. The choice of method, or combination of methods, should be guided by the specific requirements of the analysis and the potential impurity profile of the synthesized material.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-methylpyrimidine: A Guide to Safe and Compliant Practices
For immediate release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-methylpyrimidine, a halogenated heterocyclic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring full compliance with regulatory standards.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. Based on available safety data sheets (SDS), the primary hazards associated with this compound are summarized below. This information underscores the necessity for careful handling and the use of appropriate personal protective equipment (PPE) at all times.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Personal Protective Equipment (PPE)
When handling this compound, particularly during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2] Dispose of contaminated gloves after use.[2]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin exposure.[3]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][4] If dust or aerosols are generated, a NIOSH/MSHA-approved respirator is necessary.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is strictly prohibited.[4][5]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials like gloves, wipes, and silica (B1680970) gel, as hazardous waste.[5]
-
This compound is classified as a halogenated organic waste due to the presence of bromine.[5][6]
-
It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[5][7][8]
-
-
Containerization and Labeling:
-
Collect waste in a designated, compatible, and properly sealed hazardous waste container.[4][5] Plastic containers are often preferred to minimize the risk of breakage.[5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[4] Do not use abbreviations.[4]
-
The label should also include the name and contact information of the principal investigator or laboratory supervisor.[5]
-
-
Storage:
-
Disposal Request and Pickup:
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[5]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing and allowing it to air dry, and with all labels defaced, the container may be disposed of as regular trash, though it is important to consult your institution's specific policies.[5]
-
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.
-
Ensure Ventilation: If possible, work within a chemical fume hood or ensure the area is well-ventilated.[4]
-
Containment: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container for disposal, avoiding dust creation.[2][4] For liquid spills, use an inert absorbent material to contain the spill.[4]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Final Disposal Method
The recommended and standard method for the final disposal of halogenated organic compounds like this compound is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber.[2][4] This high-temperature process ensures the complete destruction of the compound, minimizing its environmental impact. Always entrust the final disposal to a licensed and qualified hazardous waste management company, as arranged by your institution's EHS department.[4]
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling 5-Bromo-2-methylpyrimidine
Essential Safety and Handling Guide for 5-Bromo-2-methylpyrimidine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, ensuring both personal safety and regulatory compliance.
Hazard Identification and Safety Summary
This compound is a hazardous substance that requires careful handling to avoid adverse health effects. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation. It is also harmful if swallowed or inhaled.[1] Adherence to the safety protocols outlined below is critical.
| Safety and Handling Information | Description | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [1] |
| Appearance | Light yellow to brown powder or crystal. | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][3] Store locked up.[1][3] | |
| Incompatibilities | Strong oxidizing agents, Strong acids. | [1] |
| First Aid: Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] | |
| First Aid: Skin | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2] | |
| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] | |
| First Aid: Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[2] Do NOT induce vomiting. |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1] A face shield should be worn in addition to goggles where there is a splash hazard.[4] | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | Use only under a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH-approved N95 dust mask or an air-purifying respirator is required. | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure a Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a chemical fume hood is operational and eyewash stations and safety showers are accessible.[1]
-
-
Handling :
-
Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Wear all required PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling.[2]
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Waste Collection :
-
Labeling and Storage :
-
Final Disposal :
Emergency Procedures: Spill Management
In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.[7]
Caption: Workflow for the safe management of a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
